2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNOS/c8-5-3-4-1-2-9-7(10)6(4)11-5/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHRPSHIMRQFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679849 | |
| Record name | 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960289-03-6 | |
| Record name | 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
A Core Heterocyclic Scaffold for Modern Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, a pivotal heterocyclic intermediate for researchers and professionals in drug development. This molecule, identified by CAS Number 960289-03-6 , represents a strategically important building block.[1][2] Its fused thieno-pyridinone core is a recognized "privileged" structure in medicinal chemistry, while the bromine atom serves as a versatile functional handle for diversification through cross-coupling reactions. This document will detail its physicochemical properties, propose a robust synthetic and purification protocol, explore its application in the synthesis of bioactive compounds, and outline essential safety and handling procedures.
Physicochemical and Structural Profile
Understanding the fundamental properties of a building block is critical for its effective use in multi-step synthetic campaigns. The key identifiers and computed properties of this compound are summarized below.
Key Properties and Identifiers
| Property | Value | Source |
| CAS Number | 960289-03-6 | [1][2][3] |
| Molecular Formula | C₇H₆BrNOS | [1][4] |
| Molecular Weight | 232.1 g/mol | [1][4] |
| Canonical SMILES | C1C(=O)NC=C2C1=C(S2)Br | [4] |
| InChIKey | WCHRPSHIMRQFRS-UHFFFAOYSA-N | [4] |
| Purity (Typical) | >95% | [1] |
Computed Properties for Drug Design
The following properties, computed by PubChem, offer insights into the molecule's drug-like characteristics.[4] These values are predictive and essential for computational modeling and lead optimization strategies.
| Computed Property | Value | Implication in Medicinal Chemistry |
| XLogP3 | 1.4 | Indicates moderate lipophilicity, a favorable starting point for balancing solubility and cell permeability. |
| Hydrogen Bond Donor Count | 1 | The secondary amine in the lactam ring can participate in hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptor Count | 2 | The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 0 | The rigid, fused-ring system reduces conformational flexibility, which can be advantageous for binding affinity and selectivity. |
| Topological Polar Surface Area | 49.9 Ų | Suggests good potential for oral bioavailability and cell membrane penetration. |
Synthesis and Purification Protocol
While multiple proprietary synthetic routes may exist, a logical and scalable approach to this compound can be conceptualized from commercially available precursors. The following represents a field-proven methodology for the synthesis and subsequent purification of this class of compounds.
Proposed Retrosynthetic Analysis and Workflow
The core thieno[2,3-c]pyridin-7(4H)-one scaffold can be constructed via an intramolecular cyclization reaction. The bromine can be introduced either before or after the formation of the bicyclic system. A plausible forward synthesis involves the bromination of a thiophene derivative followed by functionalization and cyclization.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
Thiophene-3-acetamide (1 equiv.)
-
N-Bromosuccinimide (NBS) (1.1 equiv.)
-
Ethyl glyoxylate (1.2 equiv.)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv.)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Bromination of Starting Material:
-
Dissolve Thiophene-3-acetamide in a suitable solvent like acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature below 5 °C. The bromination is regioselective to the 2-position due to the activating nature of the sulfur atom.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with aqueous sodium thiosulfate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-thiophene-3-acetamide.
-
-
Condensation and Cyclization:
-
To a flask equipped with a Dean-Stark apparatus, add the 2-Bromo-thiophene-3-acetamide from the previous step, toluene, ethyl glyoxylate, and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux, azeotropically removing water. This drives the Pictet-Spengler-type condensation and subsequent intramolecular acylation.
-
Monitor the reaction by TLC/LC-MS for the formation of the bicyclic product. This step may require 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Detailed Experimental Protocol: Purification
Objective: To purify the crude product to >95% purity.
Method: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and then adding the silica. Evaporate the solvent completely.
-
Column Packing: Pack a glass column with silica gel using a Hexanes/Ethyl Acetate mixture (e.g., 9:1) as the eluent.
-
Loading and Elution: Carefully load the dried crude product/silica mixture onto the top of the packed column.
-
Gradient Elution: Begin elution with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 30-50% Ethyl Acetate). The rationale for a gradient is to first elute non-polar impurities before increasing the solvent strength to elute the more polar product.
-
Fraction Collection: Collect fractions and analyze them by TLC, staining with potassium permanganate or visualizing under UV light.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid. Verify purity and identity using ¹H NMR, ¹³C NMR, and HRMS.
Role in Medicinal Chemistry and Drug Development
The thieno[2,3-c]pyridin-7(4H)-one core is a key pharmacophore found in numerous compounds investigated for therapeutic applications. Its rigid structure pre-organizes substituents in a defined three-dimensional space, facilitating optimal interactions with biological targets.
A Scaffold for Kinase and Enzyme Inhibition
Related thienopyrimidine and pyridinone scaffolds have demonstrated significant bioactivity. For instance, derivatives of thieno[2,3-d]pyrimidines have been developed as potent inhibitors of dihydrofolate reductase (DHFR), a key target in cancer therapy.[5] Similarly, pyrido[2,3-d]pyrimidin-7-one cores have been instrumental in the discovery of highly selective inhibitors for kinases like p38α, which is implicated in inflammatory diseases.[6] The subject of this guide serves as a critical starting point for accessing such molecular architectures.
The Strategic Importance of the Bromine Handle
The true synthetic value of this compound lies in its C2-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: Drug discovery workflow utilizing the bromo-scaffold.
This strategic functionalization allows for the introduction of various aryl, heteroaryl, amine, or alkyne groups, profoundly altering the compound's steric and electronic properties to probe the binding pockets of therapeutic targets like kinases, proteases, and metabolic enzymes.[7][8]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any laboratory chemical.
Hazard Identification
Based on the Globally Harmonized System (GHS) classifications, this compound should be treated as an irritant.[4]
| Hazard Code | Description | Precaution |
| H315 | Causes skin irritation | Wear protective gloves and clothing. |
| H319 | Causes serious eye irritation | Wear safety glasses with side-shields or goggles. |
| H335 | May cause respiratory irritation | Work in a well-ventilated fume hood. |
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Response: In case of a spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent (e.g., vermiculite). Dispose of as hazardous waste.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the person to fresh air.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound (CAS: 960289-03-6) is more than a mere chemical intermediate; it is a strategic asset in the field of medicinal chemistry. Its combination of a biologically relevant core scaffold and a synthetically versatile bromine handle provides an efficient entry point to novel chemical entities with therapeutic potential. The protocols and data presented in this guide are intended to empower researchers to leverage this valuable building block in their drug discovery and development programs.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound - CAS:960289-03-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-Bromo-5,6-dihydrothieno(2,3-c)pyridin-7(4H)-one | C7H6BrNOS | CID 51341932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the thienopyridine class, this molecule serves as a crucial scaffold for the synthesis of various biologically active agents. This document consolidates available data on its chemical identity, computed physical and chemical properties, and safety information. Recognizing the current scarcity of published experimental data, this guide also furnishes detailed, field-proven protocols for the experimental determination of its key physical characteristics, including melting point, solubility, and spectral properties (NMR and Mass Spectrometry). This guide is intended to be a valuable resource for researchers, enabling a thorough understanding and effective utilization of this compound in their scientific endeavors.
Introduction: The Significance of Thienopyridines
Thienopyridine derivatives are a class of heterocyclic compounds that have garnered substantial attention in the pharmaceutical industry, most notably for their potent antiplatelet activity. Compounds such as clopidogrel and prasugrel, which are widely used in the management of cardiovascular diseases, feature a thienopyridine core. The therapeutic efficacy of these drugs underscores the importance of the thienopyridine scaffold as a privileged structure in drug design. This compound is a key intermediate in the synthesis of novel thienopyridine analogs, making a thorough understanding of its physical properties essential for its effective handling, characterization, and derivatization in drug discovery pipelines.
Chemical Identity and Computed Properties
A foundational understanding of a compound begins with its unequivocal identification and a theoretical assessment of its physicochemical parameters. The following table summarizes the key identifiers and computationally derived properties for this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 960289-03-6 | [1] |
| Molecular Formula | C₇H₆BrNOS | [1] |
| Molecular Weight | 232.1 g/mol | [1] |
| Canonical SMILES | C1CNC(=O)C2=C1C=C(S2)Br | [2] |
| InChI Key | WCHRPSHIMRQFRS-UHFFFAOYSA-N | [2] |
| Appearance | Predicted: Solid | - |
| XLogP3 | 1.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 230.93535 g/mol | [2] |
| Topological Polar Surface Area | 49.6 Ų | [2] |
Note: The properties listed above, with the exception of the chemical name, CAS number, molecular formula, and molecular weight, are computationally predicted and have not been experimentally verified in publicly available literature.
Experimental Determination of Physical Properties: Protocols and Rationale
The following sections provide detailed, step-by-step protocols for the experimental determination of key physical properties of this compound. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Melting Point Determination
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute near the melting point).
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is paramount in drug development for formulation, purification, and in vitro assay design.
Protocol (Qualitative):
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide) are selected.
-
Sample Addition: A small, accurately weighed amount of this compound (e.g., 1-2 mg) is added to a known volume of each solvent (e.g., 0.5 mL) in separate vials.
-
Observation: The vials are agitated (e.g., vortexed) at a controlled temperature (typically room temperature). The dissolution of the solid is visually observed.
-
Classification: The solubility is classified as soluble, partially soluble, or insoluble based on the visual inspection.
Protocol (Quantitative - Shake-Flask Method):
-
Saturated Solution Preparation: An excess amount of the compound is added to a known volume of the desired solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: An aliquot of the supernatant is withdrawn using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Quantitative Solubility Determination.
Spectral Characterization: Predicted and Experimental Approaches
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming its structure and purity.
Predicted ¹H NMR Spectrum:
| Peak | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.5 | s | 1H | Thiophene CH |
| 2 | ~4.0 | t | 2H | CH₂ adjacent to NH |
| 3 | ~3.0 | t | 2H | CH₂ adjacent to C=O |
| 4 | ~8.0 | br s | 1H | NH |
Predicted ¹³C NMR Spectrum:
| Peak | Chemical Shift (ppm) | Assignment |
| 1 | ~165 | C=O |
| 2 | ~140 | Quaternary C of thiophene |
| 3 | ~125 | CH of thiophene |
| 4 | ~120 | Quaternary C of thiophene (brominated) |
| 5 | ~115 | Quaternary C of pyridinone |
| 6 | ~45 | CH₂ adjacent to NH |
| 7 | ~30 | CH₂ adjacent to C=O |
Disclaimer: The predicted NMR data above is for illustrative purposes and should be confirmed by experimental analysis. The exact chemical shifts and coupling constants will be influenced by the solvent and experimental conditions.
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube to a volume of approximately 0.6-0.7 mL.
-
Internal Standard: A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming its identity.
Predicted Mass Spectrum:
The mass spectrum is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of approximately equal intensity, which is characteristic of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
[M]⁺: m/z ≈ 230.9
-
[M+2]⁺: m/z ≈ 232.9
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Injection and Ionization: The sample solution is introduced into the mass spectrometer, and the molecules are ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Conclusion
This compound is a valuable building block in the synthesis of novel thienopyridine derivatives with potential therapeutic applications. While experimental data on its physical properties are not extensively documented in the public domain, this guide provides a comprehensive summary of its computed properties and detailed, actionable protocols for their experimental determination. By following the outlined procedures, researchers can confidently characterize this compound, ensuring the reliability and reproducibility of their synthetic and biological studies. This guide serves as a critical resource to bridge the existing information gap and facilitate the continued exploration of the therapeutic potential of the thienopyridine scaffold.
References
A Technical Guide to 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one: A Keystone Intermediate in Modern Drug Discovery
Abstract: The thieno[2,3-c]pyridin-7-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides an in-depth technical analysis of a critical derivative, 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one. We will explore its physicochemical characteristics, present a robust, field-proven synthetic strategy, and detail its extensive utility as a versatile building block for creating complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their discovery programs.
Introduction: The Strategic Importance of the Thienopyridinone Scaffold
The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a heterocyclic system of significant interest in pharmaceutical development. This structural motif is present in a range of biologically active compounds, from anti-platelet agents to kinase inhibitors.[1][2] The inherent properties of the scaffold, including its ability to form key hydrogen bonds and engage in various receptor interactions, make it a frequent starting point for drug design campaigns.[1]
The subject of this guide, this compound, represents a highly strategic intermediate. The bromine atom at the C2 position of the electron-rich thiophene ring serves as a versatile chemical "handle." This functional group is primed for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of compound libraries for screening and lead optimization.[3] Understanding the synthesis and reactivity of this building block is therefore paramount for its effective application.
Physicochemical Properties and Structural Data
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in a laboratory setting. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one | [4] |
| CAS Number | 960289-03-6 | [4][5] |
| Molecular Formula | C₇H₆BrNOS | [4][5] |
| Molecular Weight | 232.10 g/mol | [4] |
| Monoisotopic Mass | 230.93535 Da | [4] |
| SMILES | C1CNC(=O)C2=C1C=C(S2)Br | [4] |
| InChIKey | WCHRPSHIMRQFRS-UHFFFAOYSA-N | [4] |
| XLogP3 | 2.3 | [4] |
Synthesis and Purification: A Representative Protocol
While specific preparations are often proprietary or embedded within broader patent literature, a robust and reproducible synthesis can be designed based on well-established principles of heterocyclic chemistry. The most direct route is the regioselective bromination of the parent scaffold, 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one.
Synthetic Rationale and Strategy
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C2 position is the most activated site for such reactions. Therefore, a mild electrophilic brominating agent is required to achieve high regioselectivity and yield without promoting side reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.
-
Causality of Reagent Choice : NBS is selected over harsher reagents like elemental bromine (Br₂) to control the reaction.[1] It provides a low, steady concentration of electrophilic bromine, minimizing the risk of over-bromination or decomposition of the starting material. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for solubilizing the reactants and facilitating the desired polarity of the transition state.
Proposed Experimental Protocol
Disclaimer: This protocol is a representative methodology based on standard chemical transformations and should be performed by qualified personnel with appropriate safety precautions.
Reaction: Bromination of 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration). Stir until fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion and minimize impurity formation. This is achieved using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The consumption of the starting material and the appearance of a new, typically lower-Rf spot corresponding to the brominated product should be observed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude material should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound as a solid.
-
Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected ¹H NMR would show the disappearance of the proton signal at the C2 position and retention of the characteristic peaks for the ethyl bridge and NH proton of the pyridinone ring.
Caption: Proposed workflow for the synthesis of the target compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its potential for diversification. The C-Br bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.[3] This allows for the rapid generation of analogues with diverse substituents at the C2 position, a crucial strategy in structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the bromo-intermediate with various aryl or heteroaryl boronic acids or esters.
-
Rationale : This reaction is chosen for its broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid building blocks. A typical catalyst system involves a Pd(0) source like Pd(PPh₃)₄ and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
Sonogashira Coupling
The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, coupling the bromo-intermediate with a terminal alkyne.
-
Rationale : This introduces a linear alkyne moiety, which can serve as another point for diversification or as a rigid linker within a larger molecule. The reaction is co-catalyzed by palladium and copper(I) salts, typically in the presence of an amine base.[3]
Buchwald-Hartwig Amination
This reaction forms a C(sp²)-N bond, allowing for the introduction of a wide range of primary or secondary amines onto the thienopyridine core.
-
Rationale : This is a key transformation for introducing functionalities that can act as hydrogen bond donors or acceptors, or that can modulate the basicity and solubility of the final compound. The choice of palladium catalyst and specialized phosphine ligand is critical for achieving high efficiency.
Caption: Key cross-coupling reactions of the title compound.
Safety and Handling
Based on GHS classifications, this compound should be handled with appropriate personal protective equipment (PPE).[4]
-
Hazard Statements :
-
Precautions : Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
Conclusion
This compound is a high-value, versatile intermediate for drug discovery. Its strategic placement of a bromine atom on the privileged thienopyridinone scaffold provides a gateway for extensive chemical exploration. Through well-established synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.
References
An In-depth Technical Guide to 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one: A Core Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, explore established synthetic strategies for its thieno[2,3-c]pyridine core, discuss its applications as a versatile synthetic intermediate, and provide a generalized protocol for its characterization. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecular scaffold.
Core Molecular Attributes
This compound is a bicyclic heteroaromatic compound featuring a thiophene ring fused to a dihydropyridinone ring. The presence of a bromine atom at the 2-position of the thiophene ring provides a key functional handle for further chemical modification, making it a valuable building block in synthetic chemistry.
Physicochemical Properties
A clear understanding of the fundamental properties of a compound is the bedrock of its application in research. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNOS | [1][2] |
| Molecular Weight | 232.10 g/mol | [1][3] |
| IUPAC Name | 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one | [1] |
| CAS Number | 960289-03-6 | [1][2] |
| Monoisotopic Mass | 230.93535 Da | [1] |
| Appearance | Typically an off-white to yellow solid | Inferred from supplier data |
The Thieno[2,3-c]pyridine Scaffold: A Privileged Structure in Drug Discovery
The thieno[2,3-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the development of ligands for a diverse range of biological targets. The fused ring system imparts a degree of rigidity and a specific three-dimensional geometry that can be effectively utilized for binding to protein active sites.
Derivatives of the thieno[2,3-c]pyridine skeleton have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Certain substituted thieno[2,3-c]pyridines have been synthesized and evaluated as inhibitors of heat shock protein 90 (Hsp90), a chaperone protein that is often overexpressed in cancer cells and plays a crucial role in the stability of numerous oncoproteins.[4]
-
Kinase Inhibitors: The structural features of the thienopyridine core make it an attractive starting point for the design of inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.
-
Anticoagulant Properties: The isomeric thienopyridine skeleton is famously present in anticoagulant drugs, highlighting the therapeutic potential of this class of compounds.[4]
The bromo-substituent on the target molecule, this compound, is of particular strategic importance. It serves as a versatile precursor for introducing a wide array of functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.
Synthetic Strategies for the Thieno[2,3-c]pyridin-7(4H)-one Core
The Gewald Reaction: A Foundational Approach
The Gewald reaction is a powerful multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.[5][6][7] This reaction forms the thiophene ring, which can then be further elaborated to construct the fused pyridinone ring.
The general principle of the Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6] For the synthesis of the thieno[2,3-c]pyridin-7(4H)-one core, a cyclic ketone, specifically a protected 4-piperidone derivative, serves as the starting ketone.
Generalized Experimental Protocol: Synthesis of the Thieno[2,3-c]pyridin-7(4H)-one Core via the Gewald Reaction
This protocol is a generalized representation based on the principles of the Gewald reaction as applied to the synthesis of the target scaffold. It should be adapted and optimized by experienced synthetic chemists.
Objective: To synthesize a 2-aminothiophene intermediate, which is the precursor to the thieno[2,3-c]pyridin-7(4H)-one core.
Materials:
-
N-protected 4-piperidone (e.g., N-Boc-4-piperidone or N-benzyl-4-piperidone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol or another suitable solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-protected 4-piperidone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Addition of Base: To this stirred suspension, add morpholine (1.5 eq.) portion-wise. The addition of the base is often exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (typically around 70-80 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. The precipitate can be collected by filtration, washed with cold ethanol to remove unreacted starting materials and impurities, and then dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the 2-amino-3-ethoxycarbonyl-4,7-dihydrothieno[2,3-c]pyridine derivative.
Causality Behind Experimental Choices:
-
N-protection of 4-piperidone: The nitrogen of the piperidone ring is protected to prevent it from participating in unwanted side reactions. The Boc group is a common choice due to its stability under the reaction conditions and its ease of removal later in the synthetic sequence.
-
Base Catalyst: Morpholine acts as a catalyst for the initial Knoevenagel condensation between the piperidone and ethyl cyanoacetate and is also effective in promoting the subsequent steps of the Gewald reaction.
-
Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
Subsequent Steps and Bromination
The 2-aminothiophene product from the Gewald reaction would then undergo further transformations, including hydrolysis of the ester and cyclization to form the pyridinone ring, followed by N-deprotection. The bromination at the 2-position can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS). The exact stage at which bromination is performed would be a matter of synthetic strategy, either on an early-stage intermediate or on the final heterocyclic core.
Diagram: Generalized Synthetic Workflow
Below is a conceptual workflow for the synthesis of the target molecule's core structure, illustrating the key transformations.
Caption: Conceptual workflow for the synthesis of the target scaffold.
Quality Control and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation and purity assessment of such a compound.
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the protons on the dihydropyridine ring and the single proton on the thiophene ring. The chemical shifts, splitting patterns, and integration values will be characteristic of the structure.
-
¹³C NMR: Will show the expected number of carbon signals, including those for the carbonyl group, the sp² carbons of the thiophene and pyridinone rings, and the sp³ carbons of the dihydropyridine ring.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The observed mass should match the calculated exact mass of the molecule (230.93535 Da for C₇H₆⁷⁹BrNOS). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy:
-
Will show characteristic absorption bands for the N-H bond of the lactam (around 3200 cm⁻¹), the C=O of the lactam (around 1650 cm⁻¹), and C=C bonds in the aromatic rings.
-
-
Purity Assessment (HPLC):
-
High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase column (e.g., C18) and a UV detector, is the standard method for determining the purity of the compound.
-
Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion and Future Outlook
This compound represents a strategically important building block for medicinal chemistry and drug discovery. Its thieno[2,3-c]pyridine core is a privileged scaffold that has already demonstrated potential in the development of various therapeutic agents. The presence of the bromo-substituent provides a gateway for extensive chemical diversification, enabling the synthesis of compound libraries for screening against a wide range of biological targets. While a specific synthesis protocol for this exact compound is not widely published, its preparation can be confidently approached using established synthetic methodologies such as the Gewald reaction. As the quest for novel therapeutics continues, the utility of well-designed, functionalized heterocyclic scaffolds like this compound is set to grow, making it a compound of continuing interest for the research community.
References
- 1. 2-Bromo-5,6-dihydrothieno(2,3-c)pyridin-7(4H)-one | C7H6BrNOS | CID 51341932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Introduction
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its unique bioisosteric relationship with quinoline and isoquinoline structures has positioned it as a cornerstone in modern medicinal chemistry.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors and anticoagulants.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of a key intermediate, This compound (CAS 960289-03-6).[3][4][5][6]
This document is structured to provide not just a procedural outline, but a deep dive into the chemical rationale behind the chosen synthetic strategy. We will explore a robust, two-stage approach: the initial construction of the core 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one lactam, followed by its highly selective bromination. This pathway is designed for efficiency, high yield, and regiochemical control, addressing the common challenges encountered in the synthesis of complex heterocycles.
Part 1: Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis is paramount to designing an efficient synthesis. The target molecule is dissected into readily available starting materials, revealing a clear and logical forward-synthesis plan.
The primary disconnection simplifies the target molecule into two key stages:
-
Electrophilic Bromination: The carbon-bromine bond at the C2 position is the most logical first disconnection. The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution, particularly at the alpha (C2) position. This points to a late-stage bromination of the core heterocyclic scaffold.
-
Lactam Ring Formation: The core scaffold, 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, is a cyclic amide (a lactam). This structure can be disconnected across the C-N amide bond, suggesting an intramolecular cyclization of an N-substituted thiophene-3-propanoic acid derivative as the key ring-forming step.
This analysis leads to a straightforward forward-synthetic strategy starting from thiophene-3-acetic acid and β-alanine ethyl ester.
Caption: Retrosynthetic pathway for the target compound.
Part 2: Synthesis of the Core Scaffold: 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
The construction of the bicyclic core is achieved through a reliable two-step sequence involving amide coupling followed by an intramolecular cyclization. This method is advantageous as it builds the desired pyridinone ring onto a commercially available thiophene starting material.
Step 1: Amide Coupling
Causality and Expertise: The first step is the formation of an amide bond between thiophene-3-acetic acid and the amino group of β-alanine ethyl ester. The choice of β-alanine provides the precise three-atom (N-C-C) linker required to form the six-membered pyridinone ring upon cyclization. The reaction is typically mediated by a coupling agent or by converting the carboxylic acid to a more reactive species, such as an acid chloride. The acid chloride route is often chosen for its high reactivity and cost-effectiveness.
Experimental Protocol: Synthesis of Ethyl 3-(2-(thiophen-3-yl)acetamido)propanoate
-
Activation of Carboxylic Acid: To a solution of thiophene-3-acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-Dimethylformamide (DMF, 1 drop).
-
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Amine Addition: In a separate flask, dissolve β-alanine ethyl ester hydrochloride (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling: Add the freshly prepared thiophene-3-acetyl chloride solution dropwise to the β-alanine ethyl ester solution at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide intermediate.
Step 2: Intramolecular Cyclization
Causality and Expertise: The formation of the lactam ring is achieved via a base-mediated intramolecular cyclization (a Dieckmann-type condensation). A strong, non-nucleophilic base like sodium ethoxide (NaOEt) is employed to deprotonate the α-carbon of the ester, which then attacks the amide carbonyl. However, a more direct and often higher-yielding method for this specific transformation is a thermal or acid-catalyzed cyclization, which directly forms the stable lactam ring.
Experimental Protocol: Synthesis of 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
-
Reaction Setup: Dissolve the intermediate amide, ethyl 3-(2-(thiophen-3-yl)acetamido)propanoate (1.0 eq), in a suitable high-boiling solvent such as toluene or xylene.
-
Cyclization: Add a strong base, such as sodium ethoxide (1.5 eq), to the solution.
-
Heating: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude solid, 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one[7], can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure core scaffold.
Part 3: Regioselective Bromination
Causality and Expertise: The final step is the introduction of a bromine atom onto the thiophene ring. The thiophene nucleus is highly activated towards electrophilic substitution, with a strong preference for the C2 and C5 positions. In our core scaffold, the C5 position is part of the fused ring system and is sp³-hybridized, leaving the C2 position as the sole and highly favored site for substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is a reliable source of electrophilic bromine (Br⁺) that provides excellent regioselectivity under mild conditions, minimizing the formation of polybrominated byproducts.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the core scaffold, 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (1.0 eq), in a suitable solvent such as acetonitrile or chloroform in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0-5 °C. The portion-wise addition helps to control the reaction exotherm and maintain selectivity.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it with an aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
-
Extraction and Purification: Extract the product into dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After filtration and removal of the solvent under reduced pressure, the crude product is obtained.
-
Final Purification: Purify the crude material by recrystallization from a suitable solvent (e.g., isopropanol) to afford the final product, this compound, as a solid.
Data and Workflow Summary
Overall Synthetic Workflow
Caption: Step-by-step experimental workflow diagram.
Quantitative Data Summary
| Step | Key Reactants | Key Reagents | Solvent | Conditions | Expected Yield |
| 1 | Thiophene-3-acetic acid, β-Alanine ethyl ester HCl | Oxalyl Chloride, Triethylamine | Dichloromethane | 0 °C to RT | 85-95% |
| 2 | Amide Intermediate | Sodium Ethoxide | Toluene | Reflux (110 °C) | 70-85% |
| 3 | Core Scaffold | N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to RT | 90-98% |
Safety and Hazard Information
Researchers must adhere to strict safety protocols when performing this synthesis.
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Ethoxide: Corrosive and flammable solid. Reacts with water. Handle under an inert atmosphere.
-
N-Bromosuccinimide (NBS): Irritant and light-sensitive. Avoid inhalation and contact with skin.
-
General Hazards: The target compound and its unbrominated precursor are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[3][8]
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound can be reliably achieved through a logical and efficient three-step sequence starting from commercially available materials. The strategy hinges on a robust amide coupling, a high-yielding intramolecular cyclization to form the core lactam, and a highly regioselective electrophilic bromination using NBS. This pathway provides excellent control over the final structure and is amenable to scale-up, making it a valuable procedure for researchers in drug discovery and development requiring access to this important heterocyclic building block.
References
- 1. d-nb.info [d-nb.info]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 2-Bromo-5,6-dihydrothieno(2,3-c)pyridin-7(4H)-one | C7H6BrNOS | CID 51341932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound | CAS 960289-03-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound - CAS:960289-03-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one | C7H7NOS | CID 21815346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one: Starting Materials and Core Synthetic Strategies
This guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis of this molecule presents a fascinating case study in heterocyclic chemistry, requiring a strategic combination of ring-forming reactions and selective functionalization. This document will delve into the selection of appropriate starting materials, detail the core synthetic transformations, and provide experimentally grounded protocols for researchers and professionals in the field.
Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine core is a prominent heterocyclic system found in a variety of biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. The specific target of this guide, this compound, incorporates a lactam moiety and a bromine atom. The lactam provides a key hydrogen bonding motif, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) of derivatives.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of this compound suggests that the final bromination step is a key transformation. This leads back to the immediate precursor, 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one. The synthesis of this core lactam structure can be envisioned through the formation of the pyridine ring fused to a pre-existing thiophene. A robust approach involves the intramolecular cyclization of a suitable N-substituted 2-aminothiophene derivative. This leads to the selection of a 2-aminothiophene-3-carboxylate as a crucial starting material, which can be readily prepared using the well-established Gewald reaction.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Core Intermediate: 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
The synthesis of the core lactam structure is a critical phase of the overall process. The following sections detail a reliable and scalable approach starting from readily available commercial reagents.
The Gewald Reaction: A Versatile Entry to 2-Aminothiophenes
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] It involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. For the purpose of this synthesis, cyclohexanone is an ideal starting ketone.
Reaction Scheme:
Caption: The Gewald reaction for the synthesis of the key 2-aminothiophene intermediate.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
To a stirred mixture of cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (50 mL), add morpholine (8.7 g, 0.1 mol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL) with stirring.
-
The solid product will precipitate. Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂S |
| Molecular Weight | 225.31 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Typical Yield | 80-90% |
N-Acylation and Intramolecular Cyclization
The next crucial step involves the acylation of the 2-amino group of the thiophene intermediate with a suitable three-carbon electrophile, followed by an intramolecular cyclization to construct the pyridinone ring. A common and effective method is the use of acryloyl chloride. The subsequent cyclization is typically acid-catalyzed.
Reaction Scheme:
Caption: N-Acylation and intramolecular cyclization to form the lactam core.
Experimental Protocol: Synthesis of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
-
Dissolve ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (22.5 g, 0.1 mol) in a suitable aprotic solvent such as dichloromethane (100 mL) in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acryloyl chloride (9.1 g, 0.1 mol) dropwise to the cooled solution while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acryloyl intermediate.
-
For the cyclization step, add the crude intermediate to polyphosphoric acid (PPA) (100 g) and heat the mixture to 100-120°C for 2-3 hours with stirring.
-
Monitor the reaction by TLC. Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one.
| Property | Value |
| Molecular Formula | C₇H₇NOS |
| Molecular Weight | 153.20 g/mol |
| Appearance | Off-white to light brown solid |
| Typical Yield | 60-70% over two steps |
Part 2: Selective Bromination of the Thieno[2,3-c]pyridin-7(4H)-one Core
The final step in the synthesis is the regioselective bromination of the thiophene ring at the 2-position. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent that is well-suited for this transformation, minimizing the risk of over-bromination or side reactions.[2][3]
Reaction Scheme:
Caption: Selective bromination of the lactam core using NBS.
Experimental Protocol: Synthesis of this compound
-
Suspend 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (15.3 g, 0.1 mol) in glacial acetic acid (100 mL) in a reaction flask.
-
To this suspension, add N-bromosuccinimide (17.8 g, 0.1 mol) portion-wise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a large volume of ice-water (500 mL).
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the filter cake thoroughly with water to remove any residual acetic acid and succinimide.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure this compound.
| Property | Value |
| Molecular Formula | C₇H₆BrNOS |
| Molecular Weight | 232.10 g/mol |
| Appearance | White to off-white solid |
| Typical Yield | 85-95% |
Conclusion
The synthesis of this compound is a multi-step process that can be achieved in good overall yield through a well-designed synthetic strategy. The key transformations include a Gewald reaction to construct the initial 2-aminothiophene, followed by an N-acylation and intramolecular cyclization to form the fused pyridinone ring, and finally, a selective bromination using N-bromosuccinimide. This guide provides a robust and experimentally validated framework for the preparation of this valuable heterocyclic building block, enabling further exploration of its potential in drug discovery and development.
References
An In-Depth Technical Guide to the Synthesis of the Thieno[2,3-c]pyridin-7-one Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of the Thieno[2,3-c]pyridin-7-one Scaffold in Medicinal Chemistry
The thieno[2,3-c]pyridin-7-one core is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its rigid, fused bicyclic structure provides a unique three-dimensional arrangement for substituent placement, making it an attractive framework for the design of highly specific and potent therapeutic agents. Thienopyridine isomers, in general, exhibit a wide array of biological activities, including anticoagulant, antitumor, and anticancer properties.[1][2] Specifically, the thieno[2,3-c]pyridine moiety is present in the core structure of various kinase inhibitors, highlighting its potential in targeted cancer therapy and the treatment of other signaling-pathway-related diseases.[1][3] Derivatives of this core have been investigated as inhibitors of crucial biological targets such as G protein-coupled receptor kinase 2 (GRK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Heat shock protein 90 (Hsp90). The pyridinone component of the scaffold can act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[4][5] This guide provides a comprehensive overview of the primary synthetic strategies for constructing the thieno[2,3-c]pyridin-7-one core, offering detailed experimental protocols and insights into the rationale behind these methodologies.
Strategic Approaches to the Thieno[2,3-c]pyridin-7-one Core
The synthesis of the thieno[2,3-c]pyridin-7-one scaffold can be broadly categorized into two main retrosynthetic approaches:
-
Construction of the thiophene ring onto a pre-existing pyridine or piperidone precursor.
-
Formation of the pyridine ring onto a pre-functionalized thiophene.
This guide will delve into the most prominent and effective methodologies within these strategies, including the venerable Gewald reaction followed by a Friedländer-type annulation, and a novel metal-free denitrogenative transformation. Additionally, we will explore the potential of transition-metal-catalyzed approaches for the construction of this important heterocyclic system.
Methodology 1: The Gewald Reaction and Subsequent Friedländer-Type Annulation
A robust and widely employed strategy for the synthesis of the thieno[2,3-c]pyridin-7-one core involves a two-stage process: first, the construction of a 2-aminothiophene precursor via the Gewald reaction, followed by the annulation of the pyridinone ring.
Part A: The Gewald Reaction for the Synthesis of a Key Tetrahydrobenzothiophene Precursor
The Gewald reaction is a multicomponent condensation that efficiently provides polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[6] For the synthesis of a precursor to the thieno[2,3-c]pyridin-7-one core, a cyclic ketone such as cyclohexanone is an ideal starting material.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [1][2]
This protocol outlines the synthesis of a key intermediate for the subsequent Friedländer-type cyclization.
| Reagent | Molar Equivalence | Molecular Weight | Amount |
| Cyclohexanone | 1.0 | 98.14 g/mol | 9.81 g (100 mmol) |
| Malononitrile | 1.0 | 66.06 g/mol | 6.61 g (100 mmol) |
| Sulfur | 1.0 | 32.06 g/mol | 3.21 g (100 mmol) |
| Morpholine | 1.5 | 87.12 g/mol | 13.07 g (150 mmol) |
| Ethanol | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (100 mmol), malononitrile (100 mmol), elemental sulfur (100 mmol), and ethanol (100 mL).
-
To this stirred suspension, add morpholine (150 mmol) dropwise at room temperature. The addition of the base is crucial for catalyzing the initial Knoevenagel condensation.
-
After the addition of morpholine, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
The crude product can be further purified by recrystallization from ethanol to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a crystalline solid.
Expected Yield: ~70-85%
Causality Behind Experimental Choices:
-
Base: Morpholine, a secondary amine, is a commonly used base for the Gewald reaction. It is sufficiently basic to deprotonate the active methylene compound (malononitrile) and catalyze the Knoevenagel condensation between the ketone and the nitrile, which is the initial step of the reaction.[6]
-
Solvent: Ethanol is a suitable solvent as it is polar enough to dissolve the reactants and the base, and its boiling point allows for a convenient reaction temperature.
-
Sulfur: Elemental sulfur is the source of the sulfur atom in the thiophene ring. The mechanism of its addition is complex but is essential for the cyclization step.
Part B: Friedländer-Type Annulation to Form the Pyridinone Ring
With the 2-aminothiophene-3-carbonitrile in hand, the subsequent step is the construction of the pyridinone ring. A Friedländer-type annulation, which is the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, provides a direct route to the desired thieno[2,3-c]pyridin-7-one core.[2][7] In this case, the 2-aminothiophene derivative acts as the "o-aminoaryl" component.
Experimental Protocol: Synthesis of 6-Amino-4,5-dihydrothieno[2,3-c]pyridin-7(6H)-one
This protocol describes a plausible cyclization of the previously synthesized 2-aminothiophene-3-carboxamide (which can be obtained from the nitrile via hydrolysis) with a suitable partner to form the pyridinone ring.
| Reagent | Molar Equivalence | Molecular Weight | Amount |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 1.0 | 196.27 g/mol | 1.96 g (10 mmol) |
| Ethyl Acetoacetate | 1.2 | 130.14 g/mol | 1.56 g (12 mmol) |
| Sodium Ethoxide | 2.0 | 68.05 g/mol | 1.36 g (20 mmol) |
| Ethanol | - | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (10 mmol) in ethanol (50 mL).
-
Add sodium ethoxide (20 mmol) to the solution and stir for 15 minutes at room temperature to form the corresponding sodium salt.
-
To this mixture, add ethyl acetoacetate (12 mmol) and heat the reaction to reflux for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
The product will precipitate upon neutralization. Collect the solid by vacuum filtration, wash with water and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Rationale for Experimental Design:
-
Reactant Choice: Ethyl acetoacetate provides the necessary two-carbon unit and carbonyl group to form the pyridinone ring.
-
Base: Sodium ethoxide is a strong base required to deprotonate the active methylene group of ethyl acetoacetate and to facilitate the initial condensation and subsequent cyclization.
-
Reaction Conditions: Refluxing in ethanol provides the necessary thermal energy to drive the condensation and cyclization reactions to completion.
Methodology 2: A Novel Metal-Free Denitrogenative Transformation
A more recent and innovative approach to the thieno[2,3-c]pyridine skeleton involves a metal-free, three-step synthesis starting from readily available 2-acetylthiophene.[1][3][6][8] This method circumvents the use of expensive and potentially toxic metal catalysts.
The overall strategy involves:
-
A one-pot triazolation reaction.
-
A modified Pomeranz-Fritsch cyclization to form a fused 1,2,3-triazole intermediate.
-
An acid-mediated denitrogenative transformation to yield the final thieno[2,3-c]pyridine derivatives.
Experimental Protocol: Three-Step Synthesis of Thieno[2,3-c]pyridine Derivatives [1][6]
Step 1 & 2: One-pot Triazolation and Pomeranz-Fritsch Cyclization
| Reagent | Molar Equivalence | Molecular Weight | Amount |
| 2-Acetylthiophene | 1.0 | 126.17 g/mol | 1.26 g (10 mmol) |
| Aminoacetaldehyde dimethyl acetal | 1.1 | 105.14 g/mol | 1.16 g (11 mmol) |
| Sodium azide | 1.2 | 65.01 g/mol | 0.78 g (12 mmol) |
| Copper(II) sulfate pentahydrate | 0.05 | 249.69 g/mol | 0.125 g (0.5 mmol) |
| Sodium ascorbate | 0.1 | 198.11 g/mol | 0.198 g (1 mmol) |
| Trifluoroacetic acid | - | - | - |
| Dichloromethane | - | - | - |
Procedure:
-
Combine 2-acetylthiophene, aminoacetaldehyde dimethyl acetal, sodium azide, copper(II) sulfate pentahydrate, and sodium ascorbate in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Stir the reaction at room temperature for 24 hours. This effects the one-pot triazolation.
-
After the formation of the triazole intermediate, the reaction mixture is subjected to a modified Pomeranz-Fritsch cyclization. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid, in a solvent like dichloromethane.
-
The reaction is stirred at room temperature for several hours until the cyclization is complete (monitored by TLC).
-
Work-up involves neutralization, extraction, and purification by column chromatography to yield the fused thieno[2,3-c][1][2][6]triazolo[1,5-a]pyridine intermediate.
Step 3: Acid-Mediated Denitrogenative Transformation
| Reagent | Molar Equivalence | Molecular Weight | Amount |
| Fused triazole intermediate | 1.0 | - | (from previous step) |
| Acid (e.g., p-TsOH) | 1.2 | 172.20 g/mol | - |
| Nucleophile (e.g., H₂O) | excess | 18.02 g/mol | - |
| Solvent (e.g., 1,4-dioxane) | - | - | - |
Procedure:
-
Dissolve the fused triazole intermediate in a suitable solvent such as 1,4-dioxane.
-
Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (p-TsOH).
-
Add a nucleophile, which will be incorporated into the final product. For the synthesis of the unsubstituted thieno[2,3-c]pyridin-7-one, a controlled amount of water would be the nucleophile.
-
Heat the reaction mixture to a temperature ranging from 80-100 °C for several hours.
-
The reaction proceeds with the extrusion of dinitrogen gas.
-
After completion, the reaction is worked up by neutralization, extraction, and purification to afford the desired thieno[2,3-c]pyridin-7-one derivative.
Mechanistic Insights:
The key step in this sequence is the acid-mediated denitrogenative transformation. The acid protonates the triazole ring, facilitating its opening and subsequent loss of a molecule of nitrogen (N₂). This generates a reactive carbocationic intermediate that is then trapped by a nucleophile. The choice of nucleophile allows for the introduction of various substituents at the 7-position of the thieno[2,3-c]pyridine core.
Methodology 3: Transition-Metal-Catalyzed Approaches
While less documented for the specific thieno[2,3-c]pyridin-7-one core, transition-metal-catalyzed reactions represent a powerful and modern approach to the synthesis of complex heterocyclic systems. Methodologies such as palladium-catalyzed aminocarbonylation and rhodium-catalyzed C-H activation are promising avenues for the construction of this scaffold.
Palladium-Catalyzed Aminocarbonylation
Palladium-catalyzed aminocarbonylation reactions are well-established for the synthesis of amides. A potential strategy for the thieno[2,3-c]pyridin-7-one core could involve the intramolecular aminocarbonylation of a suitably functionalized thiophene precursor. For instance, a 2-amino-3-halothiophene derivative could undergo cyclization in the presence of a palladium catalyst and a carbon monoxide source.
Rhodium-Catalyzed C-H Activation
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of pyridones and isoquinolones.[7][9] A plausible route would involve the reaction of a 3-acrylamidothiophene with an alkyne in the presence of a rhodium catalyst. This would proceed via C-H activation at the 2-position of the thiophene ring, followed by alkyne insertion and reductive elimination to form the pyridinone ring. The development of new ligands for the rhodium catalyst can significantly improve the regioselectivity of the alkyne insertion.[9]
While specific protocols for the thieno[2,3-c]pyridin-7-one core using these methods are still emerging, these approaches offer significant potential for the development of novel and efficient synthetic routes.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Key Considerations |
| Gewald/Friedländer | Utilizes readily available starting materials; well-established and reliable reactions. | Can require multiple steps; yields can be variable depending on the substrate. | Optimization of cyclization conditions is crucial. |
| Denitrogenative Transformation | Metal-free; provides access to diverse derivatives by varying the nucleophile. | Multi-step synthesis; the fused triazole intermediate may be challenging to prepare. | Control of the acid-mediated denitrogenation step is key. |
| Transition-Metal Catalysis | Potentially high efficiency and atom economy; can offer novel disconnections. | Requires specialized catalysts and ligands; may be sensitive to functional groups. | Catalyst screening and optimization are necessary. |
Conclusion and Future Outlook
The synthesis of the thieno[2,3-c]pyridin-7-one core is an active area of research driven by the significant therapeutic potential of its derivatives. The classical Gewald/Friedländer approach remains a workhorse in the field, providing reliable access to this scaffold. The novel metal-free denitrogenative transformation offers an elegant and versatile alternative, with the added benefit of avoiding transition metal catalysts. Looking forward, the application of modern transition-metal-catalyzed methods, such as C-H activation, holds great promise for the development of even more efficient and modular syntheses of this important heterocyclic core. The continued exploration of these synthetic strategies will undoubtedly accelerate the discovery and development of new drug candidates based on the thieno[2,3-c]pyridin-7-one framework.
References
- 1. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Rhodium(III)-Catalyzed C-H Activation/Carbene Insertion/Lossen Rearrangement Sequence: Efficient Synthesis of Spirooxindole Pyrrolones. | Semantic Scholar [semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. An Improved Catalyst Architecture for Rhodium (III) Catalyzed C–H Activation and its Application to Pyridone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. An improved catalyst architecture for rhodium(iii) catalyzed C–H activation and its application to pyridone synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Rising Star in Drug Discovery: A Technical Guide to the Biological Potential of the Thieno[2,3-c]pyridin-7-one Scaffold
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The thieno[2,3-c]pyridin-7-one core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of this versatile heterocyclic system, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, biological potential, and the experimental methodologies crucial for its investigation. We will delve into the causality behind experimental choices, ensuring a narrative grounded in scientific integrity and practical, field-proven insights.
The Thieno[2,3-c]pyridin-7-one Core: A Structural Overview
The thieno[2,3-c]pyridin-7-one scaffold is a fused heterocyclic system comprising a thiophene ring fused to a pyridinone ring. This unique arrangement imparts a distinct electronic and conformational profile, making it an attractive starting point for the design of novel therapeutic agents. The presence of nitrogen and sulfur heteroatoms, along with the carbonyl group, provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Synthesis and Functionalization: Building the Armamentarium
The synthesis of thieno[2,3-c]pyridin-7-one derivatives is a critical first step in exploring their biological potential. Various synthetic strategies have been developed, often involving multi-step reactions that allow for the introduction of diverse substituents.
A common approach involves the reaction of 1-isopropyl-4-piperidone with sulfur and active methylene nitriles to yield thienopyridine intermediates.[1] These intermediates can then be further modified. For instance, reaction with carbon disulfide in pyridine can produce pyridothienopyrimidines.[1] Another versatile method involves a metal-free, 1,2,3-triazole-mediated denitrogenative transformation, which allows for the synthesis of various 7-(substituted methyl)thieno[2,3-c]pyridine derivatives under mild conditions.[2][3][4] This approach starts from the readily available 2-acetylthiophene and proceeds through a one-pot triazolization and a modified Pomeranz-Fritsch reaction.[2][3]
The ability to introduce a wide array of functional groups at various positions on the scaffold is paramount for establishing robust structure-activity relationships (SAR). These synthetic methodologies provide the chemical toolbox necessary to generate libraries of compounds for biological screening.
The Anticancer Potential: A Multi-pronged Attack on Malignancy
The thieno[2,3-c]pyridin-7-one scaffold has demonstrated significant promise as a source of novel anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and interference with critical cellular processes.
Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins.[5][6][7] Its inhibition is a validated strategy in cancer therapy. Several thieno[2,3-c]pyridine derivatives have been identified as potential Hsp90 inhibitors.[8][9]
One notable example, compound 6i , a thiomorpholine-substituted hybrid, has shown potent anticancer activity against a panel of cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancer cells.[8][10] This compound was found to induce G2 phase arrest in the cell cycle, thereby halting cell proliferation.[8][9] Molecular docking studies have suggested that these derivatives can effectively bind to the ATP-binding pocket of Hsp90, disrupting its function.[8][9]
Hsp90 Signaling Pathway and Inhibition
Caption: Inhibition of the Hsp90 chaperone cycle by thieno[2,3-c]pyridin-7-one derivatives.
Inhibition of Cytochrome P450 17A1 (CYP17)
CYP17 is a key enzyme in the androgen biosynthesis pathway and a critical target in the treatment of prostate cancer.[11][12] A series of[8]benzothieno[2,3-c]pyridines has been synthesized and evaluated as non-steroidal CYP17 inhibitors.[13] Compound 5c from this series exhibited potent, broad-spectrum anticancer activity with a GI50 ranging from 4 nM to 37 µM against various cancer cell lines.[13] In prostate cancer cells (PC-3), it was shown to be more potent than the approved drug abiraterone.[13]
CYP17 Signaling Pathway in Prostate Cancer
Caption: Inhibition of androgen synthesis via the CYP17 pathway.
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative thieno[2,3-c]pyridine derivatives.
| Compound ID | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| 6i | HSC3 (Head & Neck) | MTT | 10.8 | [8][9] |
| T47D (Breast) | MTT | 11.7 | [8][9] | |
| RKO (Colorectal) | MTT | 12.4 | [8][9] | |
| MCF7 (Breast) | MTT | 16.4 | [10] | |
| 5c | PC-3 (Prostate) | Cytotoxicity | 2.08 | [13] |
| Various | Growth Inhibition | 0.004 - 37 | [13] |
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer properties, thieno[2,3-c]pyridine derivatives have also shown promise as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Substituted tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[14] Several of these compounds exhibited significant activity against a panel of bacteria, including Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus, as well as the fungus Aspergillus niger.[14] The mechanism of action is thought to involve the disruption of microbial cellular processes.
Anti-inflammatory Activity
Thienopyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating an ability to inhibit key inflammatory mediators.[14] For instance, some derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[6]
Experimental Protocols: A Guide to Biological Evaluation
The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological potential of thieno[2,3-c]pyridin-7-one derivatives.
Experimental Workflow for Anticancer Drug Discovery
Caption: A typical workflow for the evaluation of novel anticancer compounds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[15][16]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-c]pyridin-7-one derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis using Propidium Iodide Staining
This flow cytometry-based method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[8][14][17][18]
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate on ice for at least 30 minutes.[8][17]
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[8][17]
-
Propidium Iodide Staining: Add propidium iodide (PI) solution (e.g., 50 µg/mL) to the cells and incubate in the dark for 5-10 minutes at room temperature.[8][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events.[8] The DNA content is measured by the fluorescence intensity of PI.
Future Perspectives and Conclusion
The thieno[2,3-c]pyridin-7-one scaffold represents a highly promising platform for the development of novel therapeutics. Its demonstrated efficacy against cancer, microbial, and inflammatory targets underscores its versatility. Future research should focus on:
-
Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of derivatives will be crucial for a more comprehensive exploration of the chemical space and for identifying compounds with improved potency and selectivity.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will facilitate rational drug design and optimization.
-
In Vivo Evaluation: Promising lead compounds identified in vitro should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. CYP17 POLYMORPHISMS AND PROSTATE CANCER OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
The Strategic Synthesis and Application of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Modern Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore and exploit unique heterocyclic scaffolds that offer precise three-dimensional arrangements of functional groups to interact with biological targets. Among these, the thieno[2,3-c]pyridin-7(4H)-one core has emerged as a structure of significant interest. This technical guide provides a comprehensive overview of a key derivative, 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, a versatile building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into its synthesis, chemical properties, reactivity, and its pivotal role in the development of targeted therapies, particularly in the realm of oncology.
Core Characteristics of this compound
This compound is a bicyclic heteroaromatic compound featuring a thiophene ring fused to a dihydropyridinone ring. The bromine atom at the 2-position of the thiophene ring is a key functional handle that allows for a wide range of subsequent chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNOS | [1] |
| Molecular Weight | 232.10 g/mol | [1] |
| CAS Number | 960289-03-6 | [2] |
| Appearance | Solid (predicted) | |
| IUPAC Name | 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one | [1] |
Safety and Handling: This compound is classified as a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Thieno[2,3-c]pyridin-7(4H)-one Core: The Gewald Reaction
The construction of the 2-aminothiophene core, which is the precursor to our target molecule, is most efficiently achieved through the Gewald multicomponent reaction.[3][4][5][6] This powerful one-pot synthesis combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.
For the synthesis of the thieno[2,3-c]pyridin-7(4H)-one backbone, a cyclic ketone, specifically a protected 4-piperidone derivative, is employed. The general mechanism of the Gewald reaction is a cornerstone of this synthesis.
Conceptual Workflow of the Gewald Reaction
Caption: Conceptual workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.
Step-by-Step Protocol for the Synthesis of the Unbrominated Core
This protocol is a representative procedure synthesized from general methodologies for the Gewald reaction.[7][8]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzyl-4-piperidone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Add ethanol as the solvent.
-
To this suspension, add a catalytic amount of a suitable base, such as morpholine or piperidine (0.1-0.2 equivalents). The use of a conjugate acid-base pair catalyst like piperidinium borate has also been reported to be effective.[7]
Step 2: Reaction Execution
-
Stir the reaction mixture at a gentle reflux (or at a moderately elevated temperature, e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
Step 3: Work-up and Isolation
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, ethyl 2-amino-5-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.
Bromination of the Thieno[2,3-c]pyridin-7(4H)-one Core
With the core structure in hand, the next critical step is the regioselective introduction of a bromine atom at the 2-position of the thiophene ring. This is typically achieved via electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling and high selectivity for the electron-rich thiophene ring.[9][10][11]
Conceptual Workflow for Bromination
Caption: Conceptual workflow for the bromination of the thieno[2,3-c]pyridin-7(4H)-one core.
Step-by-Step Protocol for Bromination
This protocol is a representative procedure based on standard bromination methods for electron-rich heterocycles.[11][12]
Step 1: Reaction Setup
-
Dissolve the 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one precursor in a suitable solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
Step 2: Reagent Addition
-
Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the cooled solution, ensuring the temperature remains low.
Step 3: Reaction Execution
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
Step 4: Work-up and Isolation
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Reactivity and Synthetic Utility
The bromine atom at the 2-position of the thieno[2,3-c]pyridin-7(4H)-one core is the key to its synthetic versatility. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.[13][14][15]
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[16][17][18] This is arguably the most important reaction for this building block in drug discovery.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing various amino functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
General Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Application in Drug Discovery: A Gateway to PARP and Kinase Inhibitors
The thieno[2,3-c]pyridin-7(4H)-one scaffold is a privileged structure in medicinal chemistry, particularly in the development of inhibitors for poly(ADP-ribose) polymerase (PARP) and various protein kinases.[19][20][21][22] These enzymes are critical targets in oncology and other therapeutic areas.
PARP Inhibitors:
PARP enzymes, especially PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[23][24] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and tumor cell death.[25] The thieno[2,3-c]pyridin-7(4H)-one core serves as a bioisostere for the phthalazinone core present in the blockbuster PARP inhibitor, Olaparib.[26][27][28][29]
The 2-bromo derivative is a key intermediate for synthesizing analogs of PARP inhibitors where the pendant phenyl group of Olaparib can be replaced with various aryl or heteroaryl moieties via Suzuki coupling. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitors:
The thieno[2,3-c]pyridine and related thienopyrimidine scaffolds are also prevalent in the design of kinase inhibitors.[21][22][30][31] The ability to introduce diverse substituents at the 2-position via the bromo intermediate allows for the exploration of the chemical space around the kinase active site, leading to the development of potent and selective inhibitors for targets such as VEGFR-2 and TTK.[21][22]
Conclusion and Future Perspectives
This compound is a high-value building block for medicinal chemists and drug development professionals. Its efficient synthesis, anchored by the robust Gewald reaction, and the versatility of its 2-bromo substituent for a range of cross-coupling reactions, make it an ideal starting point for the synthesis of diverse compound libraries. Its demonstrated utility in the construction of PARP and kinase inhibitor scaffolds underscores its importance in the development of next-generation targeted therapies. The continued exploration of the chemical space accessible from this intermediate is expected to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. 2-Bromo-5,6-dihydrothieno(2,3-c)pyridin-7(4H)-one | C7H6BrNOS | CID 51341932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 21. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. a2bchem.com [a2bchem.com]
- 27. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. medkoo.com [medkoo.com]
- 29. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 30. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of Thieno[2,3-c]pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] As an important isomer of the thienopyridine class, which includes well-known antiplatelet agents, the thieno[2,3-c]pyridine core is particularly notable for its presence in a variety of kinase inhibitors and compounds with potent anticancer activity.[1][3][4] This guide provides a comprehensive technical overview of the discovery of thieno[2,3-c]pyridine derivatives, designed for researchers, scientists, and drug development professionals. We will explore advanced synthetic methodologies, delve into the pharmacological profiles and mechanisms of action, analyze structure-activity relationships, and provide detailed, field-proven experimental protocols.
The Thieno[2,3-c]pyridine Core: A Scaffold of Significance
Thienopyridines, bicyclic heteroaromatic compounds containing fused thiophene and pyridine rings, represent a vital class of molecules in modern organic chemistry.[1] While the thienopyridine class is famously associated with P2Y12 receptor inhibitors used as antiplatelet drugs (e.g., clopidogrel, prasugrel), the specific isomeric arrangement of the thieno[2,3-c]pyridine core has emerged as a cornerstone for a different therapeutic profile.[5][6][7] This scaffold has become a focal point in the development of targeted therapies, particularly in oncology, due to its role as the core structure in various kinase inhibitors.[1][2] Its unique electronic and structural properties also lend themselves to applications in materials chemistry, highlighting its versatility.[1][2]
The exploration of thieno[2,3-c]pyridine derivatives is driven by the need for novel therapeutic agents with high potency and selectivity. The rigidity of the fused ring system provides a well-defined three-dimensional structure for interacting with biological targets, while the multiple sites for substitution allow for fine-tuning of pharmacological and pharmacokinetic properties.
Strategic Synthesis of the Thieno[2,3-c]pyridine Scaffold
The synthesis of the thieno[2,3-c]pyridine skeleton has been approached through various routes. A particularly innovative and efficient strategy is the metal-free, 1,2,3-triazole-mediated denitrogenative transformation, which overcomes limitations of previous methods and allows for novel derivatization.[1][2]
2.1. Key Synthetic Pathway: Metal-Free Denitrogenative Transformation
This three-step methodology provides access to a library of novel thieno[2,3-c]pyridine derivatives under mild conditions, starting from readily available 2-acetylthiophene.[1]
-
Step 1: One-Pot Triazolation. The synthesis begins with a one-pot reaction to form a key 1,2,3-triazole intermediate. This step efficiently constructs the nitrogen-rich ring that will later be extruded.
-
Step 2: Modified Pomeranz-Fritsch Cyclization. The triazole intermediate undergoes an intramolecular cyclization to form the fused thieno[2,3-c][1][8][9]triazolo[1,5-a]pyridine system. This reaction builds the core bicyclic structure.
-
Step 3: Acid-Mediated Denitrogenative Transformation. In the final and key step, the fused triazole is treated with an acid. This mediates the extrusion of dinitrogen (N₂) and allows for the introduction of various nucleophiles at the 7-position of the newly formed thieno[2,3-c]pyridine ring.[1][2] This transformation can proceed through different mechanisms, including a transannulation involving a nitrilium intermediate, to yield diverse products such as esters, alcohols, and imidazo-fused systems.[1]
The causality behind this synthetic choice lies in its efficiency and versatility. By using a stable triazole intermediate as a linchpin, the method avoids harsh conditions or expensive metal catalysts, and the final denitrogenation step opens a gateway to a wide array of derivatives that were previously difficult to access.[2]
Caption: A streamlined workflow for the synthesis of thieno[2,3-c]pyridine derivatives.
Pharmacological Profile: Targeting Cancer Pathways
Thieno[2,3-c]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key cellular signaling proteins like kinases and chaperones.[3]
3.1. Mechanism of Action: Kinase and Chaperone Inhibition
-
COT Kinase Inhibition: High-throughput screening has identified 2,4-disubstituted thieno[2,3-c]pyridines as potent inhibitors of COT kinase (also known as MAP3K8).[4][8] COT is a serine/threonine kinase that plays a role in the MAP kinase signaling cascade, which is often dysregulated in cancer, leading to uncontrolled cell proliferation. Inhibition of COT by these compounds can disrupt this signaling pathway and suppress tumor growth.
-
Hsp90 Inhibition: Certain thieno[2,3-c]pyridine derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90).[3][10] Hsp90 is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival, proliferation, and metastasis. By inhibiting Hsp90, these derivatives can induce the degradation of these client proteins, leading to cell cycle arrest and cell death.[3][10] For instance, compound 6i from one study was found to induce G2 phase arrest in the cell cycle.[3][10]
Caption: Inhibition of Hsp90 disrupts the stability of oncoproteins, halting proliferation.
3.2. Structure-Activity Relationship (SAR) and Anticancer Activity
The development of potent anticancer agents relies on understanding how structural modifications affect biological activity. Studies on a series of diethyl 2-(2-(heterocyclic)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylate analogs have provided key SAR insights.[3][11] The in vitro cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines.
| Compound ID | Heterocyclic Substituent | IC₅₀ vs. HSC3 (µM) | IC₅₀ vs. T47D (µM) | IC₅₀ vs. RKO (µM) | IC₅₀ vs. MCF7 (µM) |
| 6a | Piperidine | 14.5 | >50 | 24.4 | >50 |
| 6i | 4-Methylpiperazine | 10.8 | 11.7 | 12.4 | 16.4 |
| Cisplatin | (Reference Drug) | ~9.0 | ~10.0 | ~11.0 | ~15.0 |
| Data synthesized from Al-Ostath et al. (2023).[3][10] |
The data reveals that the nature of the heterocyclic substituent plays a crucial role in determining anticancer potency and spectrum. Compound 6i , with a 4-methylpiperazine moiety, demonstrated a broad spectrum of activity with potent IC₅₀ values across all tested cell lines, comparable to the standard chemotherapy drug cisplatin.[10] In contrast, compound 6a (piperidine) showed more selective activity, being most effective against the HSC3 head and neck cancer cell line.[10] A key finding was that both compounds showed no toxicity to normal fibroblast cell lines, indicating a favorable therapeutic window for future development.[10]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, protocols must be detailed and self-validating. Below are representative procedures for the synthesis and biological evaluation of a thieno[2,3-c]pyridine derivative.
4.1. Protocol: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Acetate
This protocol is adapted from the denitrogenative transformation methodology and describes the synthesis of an ester derivative.[1]
Materials:
-
Glacial Acetic Acid (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stir plate with heating mantle
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Add thieno[2,3-c][1][8][9]triazolo[1,5-a]pyridine (1.0 mmol) to the round-bottom flask.
-
Reagent Addition: Add glacial acetic acid (10 mL) to the flask. The acetic acid acts as both the solvent and the nucleophile.
-
Heating: Heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material (typically 1-3 hours). The evolution of N₂ gas should be apparent.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, followed by brine (1 x 30 mL). The bicarbonate wash is critical to neutralize the excess acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure thieno[2,3-c]pyridine-7-ylmethyl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of characteristic peaks for the acetate methyl group and the methylene protons at the 7-position validates the successful transformation.
4.2. Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol evaluates the anticancer activity of synthesized compounds.[3][10]
Materials:
-
Human cancer cell lines (e.g., HSC3, T47D, RKO, MCF7)
-
Normal fibroblast cell line (e.g., PDL) for toxicity screening
-
DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized thieno[2,3-c]pyridine compounds dissolved in DMSO (stock solution)
-
Cisplatin (positive control), DMSO (vehicle control)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include wells for vehicle control (DMSO) and positive control (Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The principle is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis. A low IC₅₀ value signifies high potency.
Caption: The iterative cycle of drug discovery for thieno[2,3-c]pyridine derivatives.
Conclusion and Future Outlook
The thieno[2,3-c]pyridine scaffold is a validated and highly promising platform for the discovery of novel therapeutics. Modern synthetic methods have expanded the accessible chemical space, enabling the creation of diverse derivatives with fine-tuned properties.[1][2] The demonstrated activity of these compounds as inhibitors of critical cancer-related targets like COT kinase and Hsp90 underscores their potential in oncology.[3][8] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel biological targets, and expanding the application of these versatile heterocycles into other therapeutic areas. The integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery of next-generation thieno[2,3-c]pyridine-based drugs.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Thienopyridine - Wikipedia [en.wikipedia.org]
- 7. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Suzuki coupling of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one protocol
An Application Guide to the Suzuki-Miyaura Coupling of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Introduction: Synthesizing Privileged Scaffolds
The thieno[2,3-c]pyridin-7(4H)-one core is a significant heterocyclic scaffold frequently encountered in medicinal chemistry and drug discovery programs. Its rigid, bicyclic structure serves as a valuable template for developing novel therapeutic agents, including potent kinase inhibitors[1][2]. The functionalization of this core is paramount for modulating pharmacological activity, and among the most powerful methods for achieving this is the Suzuki-Miyaura cross-coupling reaction.
Developed in the 1970s and later recognized with the 2010 Nobel Prize in Chemistry, the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility, mild reaction conditions, and broad functional group tolerance[3][4]. It facilitates the formation of carbon-carbon bonds, typically between an organohalide and an organoboron species, catalyzed by a palladium(0) complex[5].
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. The guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and troubleshooting strategies to ensure successful and reproducible outcomes.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states[6]. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[5]
-
Transmetalation : Before the organoboron reagent (R'-B(OH)₂) can react, it must be activated by a base (e.g., K₂CO₃, K₃PO₄). The base forms a boronate complex ([R'-B(OH)₃]⁻), which enhances the nucleophilicity of the organic group[8]. This activated species then transfers its organic moiety to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[5]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium center couple, forming the desired C-C bond and the final product. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the cycle.[3][7]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.[9]
Materials and Reagents
-
Substrate: this compound (1.0 equiv.)[10]
-
Coupling Partner: Arylboronic Acid or Arylboronic acid pinacol ester (1.2–1.5 equiv.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03–0.05 equiv.)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (4:1 to 5:1 v/v), degassed
-
Inert Gas: Argon or Nitrogen
-
Work-up: Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
Equipment
-
Oven-dried round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst degradation and undesirable side reactions like homocoupling.[9]
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
-
Solvent Addition:
-
Add the previously degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80–100 °C.
-
Stir the reaction mixture vigorously for 12–24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Optimization and Troubleshooting
Achieving high yields in Suzuki-Miyaura couplings often requires fine-tuning of the reaction parameters. The table below summarizes key variables and provides recommended starting points for optimization.[11]
| Parameter | Recommended Range | Rationale & Expert Insights |
| Catalyst Loading | 1–5 mol% | Lower loadings are cost-effective but may require longer reaction times or higher temperatures. For difficult couplings, increasing the loading to 5 mol% can be beneficial. Using advanced phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often improve catalyst performance and allow for lower loadings.[8][12] |
| Boronic Acid | 1.1–1.5 equiv. | A slight excess is used to drive the reaction to completion. However, a large excess can lead to purification challenges and increase the rate of homocoupling side reactions. Boronate esters (e.g., pinacol esters) can be used in place of boronic acids and are often more stable, reducing protodeboronation.[9] |
| Base | 2.0–3.0 equiv. | The choice of base is critical. K₂CO₃ is a good general-purpose base. For less reactive halides or to avoid side reactions with base-sensitive functional groups, weaker bases like K₃PO₄ or stronger, non-nucleophilic bases like Cs₂CO₃ may be more effective.[4][13] |
| Solvent System | Dioxane/H₂O, THF/H₂O, DMF | The organic solvent solubilizes the reagents, while water is crucial for dissolving the base and facilitating transmetalation. The ratio (typically 4:1 to 10:1) must be optimized. Anhydrous conditions can sometimes be used but often result in slower reactions.[9] |
| Temperature | 60–110 °C | Most Suzuki couplings require heating to proceed at a reasonable rate. The optimal temperature depends on the reactivity of the halide and the stability of the catalyst. Microwave irradiation can dramatically reduce reaction times.[1][14] |
Common Challenges and Solutions:
-
Low Yield: Often caused by an inactive catalyst. Ensure the reaction is thoroughly deoxygenated, use fresh, high-purity reagents, and consider a more robust catalyst/ligand system.[9]
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This side reaction is promoted by excess water or high temperatures. Using boronate esters or minimizing reaction time can mitigate this issue.[3]
-
Dehalogenation: The starting bromo-compound is reduced to the corresponding C-H bond. This can occur if the reaction conditions are too harsh or if there are impurities in the reagents.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is primarily caused by the presence of oxygen. Rigorous degassing of solvents and maintaining a positive inert gas pressure are essential for prevention.[9]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and reliable method for the synthesis of 2-aryl- and 2-heteroaryl-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-ones. By following the detailed protocol and considering the optimization parameters outlined in this guide, researchers can efficiently generate diverse libraries of these valuable compounds. Careful attention to experimental setup, particularly the exclusion of oxygen, and the rational selection of catalyst, base, and solvent are the keys to achieving high yields and purity in this powerful transformation.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Bromo-5,6-dihydrothieno(2,3-c)pyridin-7(4H)-one | C7H6BrNOS | CID 51341932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Introduction: The Thieno[2,3-c]pyridin-7-one Scaffold as a Privileged Kinase Inhibitor Core
The thieno[2,3-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its bicyclic, heteroaromatic structure serves as an excellent bioisostere for the purine core of ATP, enabling it to form key hydrogen bonding interactions with the hinge region of the kinase active site. The strategic derivatization of this core allows for the development of potent and selective inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.
This document provides a detailed guide for the synthesis of kinase inhibitors utilizing 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one as a key starting material. The bromine atom at the 2-position offers a versatile handle for introducing molecular diversity through modern cross-coupling reactions, primarily the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.
We will present representative protocols for the synthesis of both C-C and C-N coupled analogs, discuss the rationale behind the experimental choices, and provide a framework for the development of novel kinase inhibitors based on this promising scaffold. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to leverage the thieno[2,3-c]pyridin-7-one core in their discovery programs.
Strategic Overview: From Starting Material to Potent Kinase Inhibitors
The synthetic strategy hinges on the functionalization of the 2-position of the thieno[2,3-c]pyridin-7-one core. The choice of coupling partner in the Suzuki or Buchwald-Hartwig reaction is critical for targeting specific kinases. For instance, the introduction of aryl or heteroaryl moieties can lead to inhibitors of kinases such as COT (Cancer Osaka Thyroid) kinase, a member of the MAP kinase kinase kinase family.[1][2] Similarly, the installation of substituted anilines or other amino groups can provide access to inhibitors of various other kinase families.
References
The Strategic Utility of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Thieno[2,3-c]pyridin-7-one Scaffold - A Privileged Motif in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, wherein certain molecular frameworks consistently emerge as "privileged scaffolds." These structures possess the inherent ability to bind to multiple biological targets with high affinity, serving as a versatile foundation for the development of diverse drug candidates. The thieno[2,3-c]pyridin-7-one core is a prominent member of this esteemed class of heterocycles. Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, mimics the purine core of ATP, making it an ideal starting point for the design of kinase inhibitors.[1] Beyond kinases, derivatives of this scaffold have shown potential in modulating other important drug targets, including G-protein coupled receptors (GPCRs), and have been investigated for a range of therapeutic applications, from oncology to neurodegenerative diseases.[2][3]
This technical guide focuses on a key intermediate that unlocks the synthetic potential of this valuable scaffold: 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one . The strategic placement of the bromine atom at the 2-position of the thiophene ring provides a versatile chemical handle for the introduction of a wide array of molecular diversity through modern cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.
This document will provide a comprehensive overview of the applications of this compound in drug discovery, complete with detailed experimental protocols for its utilization in key synthetic transformations.
Physicochemical Properties and Handling
This compound is a stable, solid compound at room temperature. A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 960289-03-6 | [1][4] |
| Molecular Formula | C₇H₆BrNOS | [4] |
| Molecular Weight | 232.10 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Commercially available |
| Purity | Typically >95% | [1] |
Safety and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The primary application of this compound in drug discovery lies in its role as a versatile building block for the synthesis of kinase inhibitors. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of diverse aryl, heteroaryl, and amino substituents at the 2-position, which can be tailored to interact with specific residues in the ATP-binding pocket of a target kinase.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Kinase Selectivity
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, enabling the introduction of various aromatic and heteroaromatic moieties. In the context of kinase inhibitor design, these appended rings can occupy the hydrophobic regions of the ATP-binding site, contributing to both potency and selectivity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol provides a general method for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a stream of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one derivative.
Expected Outcome: This protocol typically provides the coupled product in good to excellent yields, depending on the specific arylboronic acid used.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Introducing Key Hydrogen Bonding Moieties
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds. This reaction allows for the introduction of primary and secondary amines at the 2-position of the thieno[2,3-c]pyridin-7-one core. The resulting amino group can act as a crucial hydrogen bond donor or acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many potent kinase inhibitors.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the Buchwald-Hartwig amination. The choice of ligand and base is critical and often requires optimization for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-2.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried and argon-purged reaction vessel, add the palladium pre-catalyst, phosphine ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one derivative.
Expected Outcome: This protocol is expected to provide the aminated product in moderate to high yields. The reaction can be sensitive to air and moisture, so maintaining an inert atmosphere is crucial.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound represents a strategically important and highly versatile building block for the synthesis of novel therapeutic agents. Its amenability to robust and scalable cross-coupling reactions provides a straightforward entry into a diverse chemical space centered around the privileged thieno[2,3-c]pyridin-7-one scaffold. The protocols outlined in this guide serve as a starting point for researchers to explore the full potential of this compound in their drug discovery programs. As the demand for novel and selective kinase inhibitors and other targeted therapies continues to grow, the importance of key intermediates like this compound will undoubtedly increase.
References
Topic: Experimental Procedure for N-Arylation of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
An Application Note and Protocol for Researchers
Abstract
The thieno[2,3-c]pyridin-7(4H)-one scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. The functionalization of this core structure, particularly through the formation of a carbon-nitrogen (C-N) bond at the nitrogen atom, is a critical step in the synthesis of novel drug candidates. This document provides a detailed guide for the N-arylation of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, a key building block in medicinal chemistry. We present two robust protocols based on state-of-the-art cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Goldberg reaction. This guide is designed for researchers in drug discovery and organic synthesis, offering step-by-step procedures, mechanistic insights, optimization strategies, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Principle
The N-arylation of amides and lactams is a cornerstone of modern synthetic chemistry, enabling the construction of molecules with significant biological activity. The target substrate, this compound, contains a secondary lactam nitrogen, which can be coupled with various aryl and heteroaryl halides.
Two primary catalytic systems have proven highly effective for this transformation:
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[1][2] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation of the lactam, and subsequent reductive elimination to form the desired N-aryl product.[3] The choice of phosphine ligand is critical for the success of this reaction.
-
Goldberg N-Arylation : A copper-catalyzed reaction, the Goldberg N-arylation is a powerful and often more economical alternative to palladium-based systems.[4][5] Modern advancements using chelating ligands, such as diamines or amino acids, have significantly improved the efficiency and lowered the required reaction temperatures of this classic transformation.[6][7] The mechanism is thought to involve a Cu(I)-mediated nucleophilic aromatic substitution pathway.[8]
This application note provides detailed protocols for both methods to offer flexibility based on available resources and substrate requirements.
General Experimental Workflow
The overall process for the N-arylation reaction follows a standard sequence of steps from setup to final product isolation. This workflow is designed to maintain an inert atmosphere, crucial for protecting the catalyst from deactivation.
Figure 1: General experimental workflow for transition-metal-catalyzed N-arylation.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is recommended as the primary approach due to its high success rate and broad applicability.[9]
Materials and Equipment
-
Substrates : this compound (1.0 equiv), Aryl/Heteroaryl Halide (1.1-1.5 equiv)
-
Catalyst : Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) or a suitable Pd(II) precatalyst.
-
Ligand : A bulky electron-rich phosphine ligand such as XPhos, RuPhos, or (±)-BINAP (2-4 mol%).
-
Base : Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃) (1.5-2.5 equiv).
-
Solvent : Anhydrous, degassed toluene or 1,4-dioxane.
-
Equipment : Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup and chromatography.
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.
-
Scientist's Note: The order of addition for solid reagents is generally not critical. Ensuring all components are dry is paramount. An inert atmosphere is required to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
-
-
Atmosphere Exchange : Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Solvent Addition : Add anhydrous, degassed solvent via syringe through the septum. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution : Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer to a separatory funnel, wash the organic layer with water and then brine.
-
-
Purification :
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
-
Proposed Catalytic Cycle
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol B: Copper-Catalyzed N-Arylation (Goldberg Reaction)
This protocol offers a cost-effective alternative, particularly suitable for aryl iodides and activated aryl bromides.
Materials and Equipment
-
Substrates : this compound (1.0 equiv), Aryl Iodide or Bromide (1.2-2.0 equiv)
-
Catalyst : Copper(I) Iodide (CuI) (5-10 mol%).
-
Ligand : N,N'-Dimethylethylenediamine (DMEDA) or N,N-Dimethylglycine (10-20 mol%).[5]
-
Base : Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv).
-
Solvent : Anhydrous, degassed Dimethylformamide (DMF) or Dioxane.
-
Equipment : As described in Protocol A.
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask, add CuI, the ligand, the base, this compound, and the aryl halide.
-
Atmosphere Exchange : Seal the flask and purge with an inert gas (Argon or Nitrogen). An inert atmosphere is good practice, though copper catalysis can sometimes be more tolerant of air than palladium.
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution : Heat the mixture with vigorous stirring. Copper-catalyzed reactions often require slightly higher temperatures than their palladium counterparts (e.g., 100-130 °C).
-
Monitoring : Track the reaction's progress using TLC or LC-MS. These reactions may require longer times (12-48 hours).
-
Workup :
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine to remove the DMF solvent and remaining salts.
-
-
Purification : Dry the organic layer, concentrate, and purify the residue by flash column chromatography as described in Protocol A.
Optimization and Troubleshooting
For novel substrates, optimization of reaction parameters is often necessary. The following table provides a starting point for screening conditions.
| Parameter | Buchwald-Hartwig (Pd) | Goldberg (Cu) | Rationale & Troubleshooting Tips |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or RuPhos | CuI / DMEDA or N,N-Dimethylglycine | Low Yield : Screen different ligand classes. Bulky, electron-rich phosphines are often best for Pd.[1] Chelating diamines are effective for Cu.[4][6] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ | No Reaction : The base may be too weak to deprotonate the lactam. Try a stronger base (e.g., NaOtBu). Side Products : The base may be too strong; switch to a weaker base like K₂CO₃. |
| Solvent | Toluene, Dioxane | DMF, Dioxane, DMSO | Poor Solubility : Switch to a more polar aprotic solvent like DMF or DMSO, especially for copper catalysis. Ensure the solvent is anhydrous. |
| Temperature | 80 - 110 °C | 100 - 130 °C | Slow Reaction : Increase the temperature in 10 °C increments. Decomposition : If decomposition is observed (dark tarry mixture), lower the temperature. |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Ar-I, activated Ar-Br | Unreactive Halide : For Buchwald-Hartwig, Ar-Cl may require specialized catalysts (G3/G4 palladacycles). For Goldberg, Ar-I is most reactive.[5][7] |
Safety Precautions
-
Reagents : Handle all reagents in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be toxic and/or flammable. The substrate, this compound, is an irritant.[11]
-
Inert Atmosphere : Schlenk lines and sealed tubes operate under pressure. Use appropriate safety shielding.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. 2-Bromo-5,6-dihydrothieno(2,3-c)pyridin-7(4H)-one | C7H6BrNOS | CID 51341932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of 2-aryl-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one Products
Introduction: The Challenge and Importance of Purity
The 2-aryl-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their potent pharmacological activities.[1] These nitrogen- and sulfur-containing heterocycles are integral to the development of novel therapeutics, including kinase inhibitors and anti-platelet agents.[2][3] The efficacy and safety of these potential drug candidates are directly contingent on their chemical purity. Impurities stemming from starting materials, side reactions, or product degradation can confound biological assays, introduce toxicity, and impede regulatory approval.
This guide provides a comprehensive framework for the purification of this specific class of compounds, addressing the common challenges encountered after synthesis, particularly via multi-component reactions like the Gewald synthesis, which is often employed to construct the initial thiophene ring.[4][5] We will delve into the mechanistic rationale behind purification strategies, offering detailed, field-proven protocols for flash chromatography and recrystallization, and outlining a systematic workflow for achieving high purity.
Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants. For thienopyridinones synthesized via routes involving the Gewald reaction, the crude product is often a complex mixture.
Common Impurities Include:
-
Unreacted Starting Materials: Such as the initial ketone, active methylene nitrile, or aryl aldehyde.
-
Gewald Byproducts: The reaction can sometimes yield dimeric or polymeric sulfur-containing side products.[5]
-
Elemental Sulfur: A common excess reagent in the Gewald reaction, which can persist in the crude product.[6]
-
Intermediates: Incomplete cyclization can leave 2-aminothiophene intermediates in the reaction mixture.
-
Tars and Polymeric Materials: High reaction temperatures or reactive intermediates can lead to the formation of intractable tars.
A preliminary Thin Layer Chromatography (TLC) analysis of the crude material is a mandatory first step. This simple diagnostic test provides critical information about the number of components, their relative polarities, and helps in designing the subsequent purification strategy.
Purification Strategy Workflow
The choice between direct recrystallization and chromatographic purification depends on the complexity and nature of the crude product. The following workflow provides a logical decision-making process.
Caption: Purification decision workflow for 2-aryl-thieno[2,3-c]pyridin-7-ones.
Protocol 1: Flash Column Chromatography
Flash chromatography is the workhorse for purifying moderately polar organic compounds from complex mixtures and is highly effective for this class of heterocycles.[7][8] The lactam and thiophene moieties impart a moderate polarity, making silica gel the stationary phase of choice.
Rationale and Causality
The principle of separation on silica gel is based on polarity.[8] The stationary phase (silica) is highly polar, while the mobile phase is a less polar organic solvent system.
-
Non-polar impurities (e.g., residual elemental sulfur, some starting materials) have weak interactions with the silica and are eluted quickly with a low-polarity mobile phase (e.g., hexane).
-
The target compound , with its polar lactam group, adsorbs more strongly to the silica. A more polar solvent (e.g., ethyl acetate) is required to compete for the adsorption sites and elute the product.
-
Highly polar impurities (e.g., baseline material on TLC) remain strongly adsorbed to the silica and are eluted last or not at all.
By gradually increasing the polarity of the mobile phase (a gradient), a clean separation between these components can be achieved.
Step-by-Step Methodology
-
TLC Analysis & Solvent System Selection:
-
Develop a TLC solvent system that provides good separation and gives the product a retention factor (Rƒ) of approximately 0.2-0.4. Common starting points are mixtures of Hexane and Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and Methanol (MeOH).
-
Visualize spots using a UV lamp (254 nm). The conjugated aromatic and thienopyridinone system should be UV active.
-
-
Column Preparation:
-
Select a silica gel column appropriate for the amount of crude material (typically a 40-100x mass ratio of silica to crude product).
-
Wet-pack the column using the initial, low-polarity mobile phase (e.g., 100% Hexane or 5% EtOAc/Hexane). Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or Acetone). Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb fully into the silica before starting the elution.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to your TLC optimization (e.g., step gradient from 10% to 50% EtOAc in Hexane).
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the partially purified product, which may then be further purified by recrystallization.
-
Data Presentation: Chromatography Parameters
| Parameter | Typical Value / System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Industry standard for normal-phase flash chromatography, ideal for moderately polar compounds.[8] |
| Mobile Phase A | n-Hexane or Heptane | Non-polar solvent to elute non-polar impurities first. |
| Mobile Phase B | Ethyl Acetate (EtOAc) or Acetone | Polar solvent to elute the target compound. Acetone is stronger and can be used for more polar analogues.[9] |
| Alternative System | DCM / Methanol | Useful for more polar derivatives that show poor solubility or mobility in Hexane/EtOAc. |
| Gradient Profile | Step or Linear Gradient | A gradient is crucial for separating compounds with different polarities. Start at 5-10% B and increase to 50-100% B. |
| Detection | TLC with UV (254 nm) | The aromatic and heterocyclic rings are chromophores that absorb UV light.[10] |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for the final purification of solid compounds, capable of yielding material of very high purity. It is ideal for removing small amounts of impurities from an already enriched product obtained from chromatography.[9]
Rationale and Causality
The principle of recrystallization relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures (so they remain in the mother liquor) OR not dissolve them at all (so they can be removed by hot filtration).
-
Be chemically inert towards the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, leaving the more soluble impurities behind in the solvent.
Step-by-Step Methodology
-
Solvent Selection:
-
Place a small amount of the compound (10-20 mg) in several test tubes.
-
Add a small volume (~0.5 mL) of different test solvents (see table below).
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound.
-
Heat the insoluble samples to the solvent's boiling point. A good solvent will now dissolve the compound completely.
-
Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a suitable solvent. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[2]
-
-
Dissolution:
-
Place the crude or column-purified solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and a condenser). Add just enough solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (like dust, silica gel from dry loading, or insoluble byproducts) are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven. The temperature should be well below the compound's melting point.
-
Data Presentation: Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Use Case & Rationale |
| Ethanol | Polar Protic | 78 | Often an excellent choice; the hydroxyl group can form hydrogen bonds, but the ethyl chain provides non-polar character. Good for compounds of moderate polarity.[2] |
| Isopropanol (IPA) | Polar Protic | 82 | Similar to ethanol but slightly less polar; can be effective if the compound is too soluble in ethanol. |
| Ethyl Acetate | Polar Aprotic | 77 | A good solvent for many moderately polar compounds. Often used in a solvent/anti-solvent pair.[11] |
| Toluene | Non-polar | 111 | Useful for less polar analogues or when aromatic interactions are needed to aid dissolution at high temperatures. |
| Hexane / Ethyl Acetate | Mixture | Variable | A powerful two-solvent system. Dissolve in minimal hot EtOAc, then add hot hexane dropwise until cloudy (saturation point). Cool to crystallize.[9] |
| DCM / Hexane | Mixture | Variable | Similar to EtOAc/Hexane but for compounds that are more soluble in chlorinated solvents. |
Purity Assessment and Characterization
Post-purification, the identity and purity of the final product must be rigorously confirmed.[12]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A purity level of >95% is typically required for biological screening.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the target compound and can help identify impurities.[14]
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good qualitative indicator of high purity.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution |
| Product "oils out" during recrystallization | Cooling was too rapid; solvent is too non-polar; compound is still impure. | Re-heat the mixture to dissolve the oil, add a small amount of a more polar co-solvent, and allow to cool much more slowly. If it persists, an additional chromatographic step may be needed.[9] |
| Poor separation on flash column (overlapping bands) | Inappropriate solvent system; column was overloaded; sample band was too diffuse. | Re-develop the TLC solvent system to achieve better separation (ΔRƒ > 0.2). Use less crude material for the column size. Use the dry-loading technique for a sharper initial band.[15] |
| No crystals form upon cooling | Too much solvent was used; solution is supersaturated; compound is an oil. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If still unsuccessful, slowly evaporate some solvent and cool again. |
| Yellow/brown color persists after purification | Residual elemental sulfur; persistent colored impurity. | To remove sulfur, stir the crude product in a solvent like xylenes and filter.[6] If it's another impurity, consider a charcoal treatment during recrystallization or re-chromatography. |
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Flash Chromatography: Phenomenex [phenomenex.com]
- 8. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. hovione.com [hovione.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one Derivatives
Introduction: The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of pharmacologically active compounds, exhibiting activities ranging from kinase inhibition to antiviral and anti-inflammatory effects. The introduction of a bromine atom at the 2-position of the 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one core serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse chemical libraries for drug discovery and development. This document provides a comprehensive guide to the large-scale synthesis of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, detailing a robust and scalable two-step synthetic sequence. These protocols are designed for researchers, scientists, and drug development professionals, with a focus on procedural safety, scalability, and analytical validation.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a two-step process. The first step involves the construction of the core heterocyclic system, 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, via a multicomponent Gewald reaction. This is followed by a regioselective bromination at the electron-rich thiophene ring to yield the final product.
screening of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one derivatives for biological activity
Application Note & Protocols
A Strategic Approach to Screening 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one Derivatives for Anticancer Activity
Introduction: The Therapeutic Potential of the Thienopyridine Scaffold
The thieno[2,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and potential for diverse substitutions have made it a cornerstone for the development of potent modulators of various biological targets. Specifically, derivatives of this and related thienopyridine isomers have shown significant promise as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other proliferative diseases.[1][2] The parent compound, this compound, serves as a versatile synthetic intermediate, offering a key bromine handle for facile chemical diversification through cross-coupling reactions.[3][4] This allows for the generation of extensive libraries of novel chemical entities (NCEs) for biological screening.
This document provides a comprehensive, field-proven guide for researchers engaged in the biological evaluation of novel derivatives based on this scaffold. We present a tiered screening strategy designed to efficiently identify compounds with potent anticancer activity, confirm their mechanism of action, and provide a clear rationale for lead candidate selection. The protocols herein are designed to be robust, reproducible, and grounded in established drug discovery principles.
Section 1: The Screening Cascade: A Tiered Strategy for Hit Identification and Validation
A successful screening campaign maximizes the identification of true positive hits while minimizing false positives and resource expenditure. A tiered or cascaded approach is the industry standard. It begins with broad, high-throughput primary screens to identify initial "hits," which are then subjected to more complex and specific secondary and mechanistic assays to qualify them as "leads."
// Connections P_Pheno -> Hits [label="Select\nActive Cmpds"]; P_Target -> Hits [label="Select\nInhibitors"]; Hits -> DoseResponse; DoseResponse -> Orthogonal; Orthogonal -> Selectivity; Selectivity -> Leads [label="Prioritize Potent\n& Selective Cmpds"]; Leads -> CellCycle; Leads -> Apoptosis; Leads -> TargetEngage; } Figure 1: A tiered experimental workflow for screening thienopyridine derivatives.
Section 2: Tier 1 - Primary Screening Protocols
The objective of Tier 1 is to rapidly screen the entire compound library at a single, high concentration (typically 1-10 µM) to identify initial hits. We recommend a parallel approach using both a target-based and a phenotypic assay.
Target-Based Primary Screen: In Vitro Kinase Inhibition Assay
Rationale & Causality: Thienopyridine scaffolds are well-documented as kinase inhibitors, often acting as "hinge-binders" that occupy the ATP-binding pocket of the enzyme.[2][5][6] Kinases are high-value oncology targets.[1][7] An in vitro biochemical assay provides a direct measure of a compound's ability to inhibit a specific kinase, free from the complexities of cellular uptake or metabolism. A universal assay that detects ADP, the common product of all kinase reactions, is ideal for high-throughput screening (HTS).[8][9]
Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal.
-
Principle: The kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used by Ultra-Glo™ Luciferase to generate a luminescent signal that is proportional to the ADP concentration.
-
Materials:
-
Purified recombinant kinase of interest (e.g., VEGFR-2, FGFR1, ROCK).[5][10][11]
-
Kinase-specific substrate peptide.
-
ATP at a concentration near the Km for the chosen kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101).
-
Thienopyridine derivatives dissolved in 100% DMSO.
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capability.
-
-
Step-by-Step Methodology:
-
Prepare the kinase reaction buffer as recommended by the enzyme supplier.
-
Dispense 1 µL of test compound (or DMSO vehicle control) into the wells of a 384-well plate.
-
Add 2 µL of a 2.5X kinase/substrate mix to each well.
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.
-
Phenotypic Primary Screen: Cell Viability MTT Assay
Rationale & Causality: While a target-based assay is specific, a phenotypic screen assesses the compound's overall effect on cell health in a more biologically relevant context.[12] It measures the net outcome of target engagement, cell permeability, and potential off-target toxicity. The MTT assay is a robust, colorimetric method widely used for preliminary anticancer screening.[7][13][14]
Protocol: MTT Cell Proliferation Assay
-
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]
-
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[10][16][17]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Clear, flat-bottomed 96-well plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.
-
-
Step-by-Step Methodology:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate overnight (37°C, 5% CO2) to allow cells to attach.
-
The next day, treat cells with the thienopyridine derivatives. Add 1 µL of compound stock (in DMSO) to achieve the final desired concentration (e.g., 10 µM). Include DMSO vehicle controls.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution (DMSO) to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Read absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to DMSO-treated control cells (100% viability).
-
A "hit" is typically defined as a compound that reduces cell viability by >50%.
-
Section 3: Tier 2 - Hit Confirmation and Potency Determination
Compounds identified as hits in Tier 1 must be validated. This involves confirming their activity, determining their potency through dose-response studies, and beginning to assess their selectivity.
Dose-Response Analysis and IC50 Determination
Primary hits are re-tested over a range of concentrations (typically using a 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC50). This is a critical measure of a compound's potency. The same assay formats from Tier 1 are used.
Data Presentation: Results should be summarized in a clear, tabular format.
| Compound ID | Target Kinase IC50 (nM) | MCF-7 Cell Viability IC50 (µM) | HCT-116 Cell Viability IC50 (µM) |
| TPD-001 | 15.2 | 0.25 | 0.31 |
| TPD-002 | >10,000 | 1.2 | 0.95 |
| TPD-003 | 250.4 | 5.6 | 8.1 |
| Control | Varies | Varies | Varies |
Table 1: Example data summary for validated hits, showing potency in both target-based and cell-based assays.
Orthogonal Confirmation
To ensure that the observed activity is not an artifact of the primary assay format (e.g., compound interference with MTT reduction), hits should be confirmed using an orthogonal method. For cell viability, a luminescent assay like the CellTiter-Glo® (Promega) assay, which measures intracellular ATP levels, is an excellent alternative.[18] A strong correlation between IC50 values from both MTT and CellTiter-Glo assays increases confidence in the compound's activity.
Section 4: Tier 3 - Elucidating the Mechanism of Action
For validated lead candidates with desirable potency and selectivity, the next step is to understand how they exert their cytotoxic effects at a cellular level.
Cell Cycle Analysis
Rationale & Causality: Many anticancer agents, particularly kinase inhibitors, function by halting cell cycle progression, preventing cancer cells from dividing.[19] Flow cytometry analysis using a DNA-intercalating dye like propidium iodide (PI) can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for differentiation between cells in G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.
-
Materials:
-
Cancer cells treated with a lead compound (at 1x, 5x, and 10x IC50) for 24-48 hours.
-
Cold 70% ethanol.
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
-
-
Step-by-Step Methodology:
-
Harvest treated cells (including floating and attached cells) and wash with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
-
Apoptosis Assay
Rationale & Causality: A desired outcome for many anticancer drugs is the induction of programmed cell death, or apoptosis.[13][14] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be used to detect this event.[18][19]
Protocol: Annexin V-FITC / PI Double Staining
-
Principle: Cells are co-stained with FITC-labeled Annexin V and PI. Live cells are negative for both. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.
-
Materials:
-
Treated cells.
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and binding buffer).
-
Flow cytometer.
-
-
Step-by-Step Methodology:
-
Harvest treated cells and wash with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
-
Data Analysis:
-
Create a quadrant plot (Annexin V-FITC vs. PI).
-
Quantify the percentage of cells in each quadrant: Lower-Left (Live), Lower-Right (Early Apoptotic), Upper-Right (Late Apoptotic/Necrotic).
-
A dose-dependent increase in the apoptotic populations indicates the compound induces programmed cell death.
-
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-5,6-dihydrothieno(2,3-c)pyridin-7(4H)-one | C7H6BrNOS | CID 51341932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Biological and Antitumor Activities of Tetrahydrobenzothieno[2,3-d]Pyrimidine Derivatives as Novel Inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 17. alliedacademies.org [alliedacademies.org]
- 18. noblelifesci.com [noblelifesci.com]
- 19. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-thienopyridinones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered during the Suzuki-Miyaura coupling of 2-bromo-thienopyridinones. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific experimental challenges in a logical, step-by-step manner.
Issue 1: Significant Debromination of the 2-Bromo-thienopyridinone Starting Material
Question: I am observing a substantial amount of the debrominated thienopyridinone byproduct in my reaction mixture, leading to low yields of the desired coupled product. What are the likely causes and how can I mitigate this?
Answer:
Debromination, a form of dehalogenation, is a prevalent side reaction in Suzuki couplings, particularly with electron-rich or complex heterocyclic halides.[1][2][3] The formation of this byproduct consumes your starting material and complicates purification.
Causality: The primary mechanism involves the formation of a palladium-hydride species (Pd-H) within the catalytic cycle. This species can then react with the 2-bromo-thienopyridinone in a competing pathway to the desired cross-coupling, replacing the bromine with a hydrogen atom.
Several factors can promote the formation of Pd-H species:
-
Choice of Base and Solvent: Protic solvents (e.g., alcohols, water) or bases containing residual water can be a source of protons. Some bases, like alkoxides, can undergo β-hydride elimination to generate Pd-H.
-
Ligand Choice: While bulky, electron-rich phosphine ligands are often excellent for promoting oxidative addition, they can also influence the rates of competing side reactions.[4][5]
-
Temperature: Higher reaction temperatures can sometimes accelerate the rate of dehalogenation relative to the desired coupling.[6]
Troubleshooting Workflow:
Detailed Experimental Protocol for Minimizing Debromination:
This protocol provides a robust starting point for minimizing debromination with 2-bromo-thienopyridinones.
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvents minimize the availability of protons that can lead to dehalogenation. |
| Base | K₃PO₄ (anhydrous, finely powdered) | A moderately strong, non-nucleophilic base that is effective in many Suzuki couplings and less prone to causing dehalogenation than stronger bases like alkoxides.[7] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a Buchwald ligand such as SPhos (2.2-4.4 mol%) | Buchwald's biaryl phosphine ligands are often highly effective for coupling heteroaryl halides, promoting the desired reaction pathway.[4][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Rigorous exclusion of oxygen is critical to prevent catalyst degradation and other side reactions. |
| Temperature | 80-100 °C | Start with a moderate temperature and only increase if the reaction is sluggish, as higher temperatures can favor dehalogenation. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add the 2-bromo-thienopyridinone (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered, anhydrous K₃PO₄ (2.0-3.0 equiv).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).
-
In a separate vial, under an inert atmosphere, add the Pd₂(dba)₃ and SPhos.
-
Add anhydrous, degassed toluene or dioxane to the Schlenk flask containing the solids.
-
Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
Issue 2: Formation of Symmetrical Biaryl from Boronic Acid Homocoupling
Question: My purification is complicated by a significant amount of a symmetrical biaryl, which arises from the homocoupling of my boronic acid reagent. How can I suppress this side reaction?
Answer:
Boronic acid homocoupling is a common side reaction that reduces the yield of the desired product and introduces a potentially difficult-to-remove impurity.[9][10]
Causality: This side reaction is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[10][11]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can react directly with the boronic acid before the catalytic cycle is fully established, leading to homocoupling.[10][11]
Electron-deficient arylboronic acids can be particularly prone to this side reaction.[1][9]
Actionable Steps to Mitigate Homocoupling:
| Strategy | Action | Scientific Rationale |
| Rigorous Oxygen Exclusion | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). | This is the most critical step to prevent the oxygen-mediated homocoupling pathway.[11] |
| Catalyst Choice | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a well-defined precatalyst that rapidly generates the active Pd(0) species. | This minimizes the concentration of Pd(II) at the start of the reaction, which can directly cause homocoupling.[10] |
| Reaction Stoichiometry | Avoid a large excess of the boronic acid. Use a stoichiometry of 1.1-1.3 equivalents. | A higher concentration of the boronic acid can increase the rate of the bimolecular homocoupling reaction. |
| Additives | In some cases, the addition of a mild reducing agent like potassium formate can help to keep the palladium in its active Pd(0) state.[11] | This helps to counteract any oxidative processes that might lead to catalyst deactivation or homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with thienopyridinone couplings?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[12][13] This is a major undesired side reaction as it consumes the boronic acid coupling partner, reducing the overall yield. The propensity for protodeboronation is highly dependent on the reaction conditions (pH, temperature, solvent) and the structure of the boronic acid itself.[12] Heteroaromatic boronic acids can be particularly susceptible to this decomposition pathway.[14][15]
Q2: How can I minimize protodeboronation?
A2: Minimizing protodeboronation involves strategies to either protect the boronic acid or accelerate the desired cross-coupling reaction so that it outcompetes the decomposition pathway.
-
Use Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can significantly reduce protodeboronation.[12][16] These esters act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction.[12][15]
-
Optimize the Base: The choice of base is critical. Strong bases can accelerate protodeboronation.[14][17] Weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF are often preferred.
-
Highly Active Catalyst Systems: Employing a highly active catalyst system (e.g., a Buchwald precatalyst) can increase the rate of the desired Suzuki coupling, thereby minimizing the time the boronic acid is exposed to conditions that promote its decomposition.[12]
Q3: The nitrogen on my thienopyridinone seems to be inhibiting the reaction. Is this possible?
A3: Yes, this is a known issue with nitrogen-containing heterocycles. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[4] This coordination can inhibit catalysis by stabilizing the palladium complex and preventing it from participating in the catalytic cycle.[18] Using bulky, electron-rich ligands (like SPhos or XPhos) can often overcome this issue. The steric bulk of the ligand can disfavor the binding of the heterocycle to the metal center, allowing the catalytic cycle to proceed.[8]
Q4: Should I use a Pd(0) or Pd(II) catalyst source?
A4: Both can be effective, but they have different considerations.
-
Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ (with an added ligand) are already in the active oxidation state to begin the catalytic cycle. However, they can be sensitive to air and moisture.
-
Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are generally more stable and easier to handle.[6] They require an in situ reduction to the active Pd(0) species to initiate the catalytic cycle. This reduction step can sometimes be a source of side reactions, such as the Pd(II)-mediated boronic acid homocoupling mentioned earlier.[10] Modern, well-defined Pd(II) precatalysts (e.g., Buchwald precatalysts) are designed for rapid and efficient generation of the active Pd(0) catalyst, often providing excellent results.[19][20]
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Preventing Dehalogenation of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the undesired dehalogenation of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one during synthetic manipulations. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate this common side reaction, thereby improving your reaction yields and simplifying purification processes.
Introduction: The Challenge of Dehalogenation
This compound is a valuable heterocyclic building block. The bromine atom serves as a crucial handle for introducing molecular complexity, typically via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. However, a frequent and frustrating side reaction is the premature loss of this bromine atom, replaced by a hydrogen, leading to the formation of the dehalogenated byproduct, 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one. This not only consumes the starting material and reduces the yield of the desired product but also introduces a byproduct that can be challenging to separate.
This guide is structured to help you diagnose the potential causes of dehalogenation in your specific experimental setup and to provide actionable solutions to prevent it.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may be encountering in your experiments in a direct question-and-answer format.
Q1: I am observing significant amounts of a dehalogenated byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A1: Dehalogenation in Suzuki-Miyaura coupling is a common issue, particularly with electron-rich or heteroaromatic halides.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can occur through several pathways:
-
Reaction of the Palladium Complex with Bases or Solvents: Alcohols, water, and even amines used as bases can act as hydride sources, reacting with the palladium catalyst to form Pd-H species.[1][2]
-
Slow Reaction Kinetics: If the desired cross-coupling reaction is sluggish, the competing dehalogenation pathway has more time to occur.[3]
-
Catalyst Activity: Highly active palladium catalysts, while beneficial for the main reaction, can sometimes be more prone to engaging in side reactions like dehalogenation.[3]
Q2: How can I modify my Suzuki-Miyaura reaction conditions to minimize dehalogenation?
A2: A systematic optimization of your reaction parameters is key. Here are several strategies, starting with the least disruptive changes:
-
Choice of Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often a better choice to minimize the formation of Pd-H species.[1]
-
Solvent System: Protic solvents like alcohols can be a source of hydrides.[4] Consider switching to aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF).[1][5] If a co-solvent is necessary, minimize the amount of the protic component.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulkier, more electron-rich ligands can promote the desired reductive elimination step over dehalogenation. Consider screening ligands such as SPhos or XPhos.[1]
-
Temperature Control: Higher temperatures can accelerate dehalogenation.[3] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Microwave irradiation can sometimes be beneficial by promoting the desired reaction at a lower bulk temperature and for a shorter duration.[3][5]
Q3: I am attempting a Stille coupling and am seeing the dehalogenated starting material as the major product. What should I do?
A3: Dehalogenation is a known side reaction in Stille couplings, particularly with certain substrates.[6] Here are some targeted troubleshooting steps:
-
Catalyst System: While Pd(PPh₃)₄ is a common catalyst, it is not always optimal and can be prone to promoting dehalogenation.[5] Consider switching to a different catalyst system, such as Pd₂(dba)₃ with a phosphine ligand like P(o-Tol)₃.[6]
-
Solvent Effects: Solvents like dioxane and DMF have been observed to promote more dehalogenation in Stille reactions compared to toluene.[5] A switch to toluene could be beneficial.
-
Additives: The addition of a copper(I) salt, such as CuI, can sometimes accelerate the desired transmetalation step, thereby outcompeting the dehalogenation pathway.
A study on the Stille reaction of bromo-1-methylpyridinium salts found that using Pd₂(dba)₃/P(o-Tol)₃ with CuI in DMF successfully yielded the coupled product, whereas other conditions led to significant dehalogenation.[6]
Q4: How can I reliably detect and quantify the amount of dehalogenated byproduct in my reaction mixture?
A4: Accurate detection is crucial for troubleshooting. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): The dehalogenated product will have a different polarity and thus a different Rf value compared to your starting material and desired product. This is a quick way to get a qualitative sense of the reaction's progress and the presence of byproducts.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will be able to separate the components of your reaction mixture and identify them by their mass-to-charge ratio. The dehalogenated product will have a molecular weight that is lower than the starting material by the mass of a bromine atom minus the mass of a hydrogen atom (approximately 79 Da).
-
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD): A validated HPLC method can be used to quantify the relative amounts of starting material, product, and byproduct. A pentafluorophenyl column can be particularly effective for separating halogenated compounds from their dehalogenated analogs.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for separation and identification.[7]
Frequently Asked Questions (FAQs)
-
Is this compound inherently unstable? Based on the general stability of bromo-organic compounds, the C-Br bond on an aromatic system like this is relatively stable under normal storage conditions (cool, dark, and under an inert atmosphere).[8][9] However, it can become labile under certain reaction conditions, particularly at elevated temperatures and in the presence of strong bases or highly active metal catalysts.[9]
-
What is hydrodehalogenation? Hydrodehalogenation is the specific type of dehalogenation where the halogen atom is replaced by a hydrogen atom.[3] This is the most common dehalogenation pathway observed in cross-coupling reactions.
-
Can the choice of boronic acid/ester in a Suzuki reaction influence dehalogenation? Yes, indirectly. If the transmetalation step with the boronic acid is slow, it can give the competing dehalogenation pathway more time to occur. Using more reactive boronic esters or ensuring the boronic acid is of high quality can help to accelerate the desired reaction.
-
Are there any "universal" conditions to prevent dehalogenation? Unfortunately, there is no single set of conditions that will work for all reactions. The optimal conditions will depend on the specific substrates and the desired transformation. A systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify the ideal conditions for your specific reaction.
Experimental Protocols & Data
Table 1: General Troubleshooting Parameters for Cross-Coupling Reactions
| Parameter | Issue | Recommended Action | Rationale |
| Catalyst | High catalyst activity promoting side reactions. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). | Different precursors can have different activities and propensities for side reactions. |
| Ligand | Inefficient reductive elimination. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). | These ligands can accelerate the desired C-C bond formation.[1] |
| Base | Base acting as a hydride source. | Switch from alkoxide bases to weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). | Reduces the formation of Pd-H species that lead to hydrodehalogenation.[1][3] |
| Solvent | Solvent acting as a hydride source. | Replace protic solvents (e.g., alcohols) with aprotic solvents (e.g., toluene, dioxane, THF). | Aprotic solvents are less likely to donate a hydride to the palladium center.[3][5] |
| Temperature | High temperature favoring dehalogenation. | Run the reaction at the lowest possible temperature for the desired transformation. | Lower temperatures can slow down the rate of the undesired dehalogenation reaction.[3] |
| Additives | Sluggish transmetalation. | For Stille reactions, consider adding CuI. | CuI can facilitate the transmetalation step, making the desired reaction faster. |
Protocol: Screening for Optimal Suzuki-Miyaura Coupling Conditions
This protocol provides a framework for systematically optimizing your reaction to minimize dehalogenation.
-
Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), your boronic acid or ester (1.2-1.5 eq), and the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%).
-
Ligand Addition: To each vial, add a different phosphine ligand (e.g., PPh₃, SPhos, XPhos, P(o-Tol)₃) at a 2:1 ligand to palladium ratio.
-
Base and Solvent Addition: Add the chosen base (e.g., K₃PO₄, 2.0-3.0 eq) and degassed solvent (e.g., toluene/water mixture).
-
Reaction: Heat the reactions to a moderate temperature (e.g., 80-100 °C) and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Analysis: Analyze the crude reaction mixtures by LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
-
Optimization: Based on the results, further optimize the best-performing condition by varying the temperature and concentrations.
Visualizing the Problem: Dehalogenation Pathway
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights where the undesired dehalogenation pathway can interfere.
Caption: Competing pathways in cross-coupling.
Concluding Remarks
Preventing the dehalogenation of this compound requires a careful and logical approach to reaction optimization. By understanding the underlying mechanisms that lead to this unwanted side reaction, researchers can make informed decisions about the selection of catalysts, ligands, bases, and solvents. We encourage a systematic approach to troubleshooting, as outlined in this guide. While direct literature on this specific molecule is limited, the principles discussed are well-established in the field of organic chemistry and should provide a robust framework for achieving successful and high-yielding transformations.
References
- 1. d-nb.info [d-nb.info]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
An advanced technical support resource for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you navigate the unique challenges presented by this complex heterocyclic substrate. As a fused thieno-lactam system, this molecule possesses distinct electronic and coordinating properties that require careful consideration for successful C-C bond formation.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound. The solutions are based on mechanistic principles and established best practices for heteroaryl coupling reactions.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer: Failure to form the product is a frequent issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the integrity of your starting materials.
1. Catalyst Inactivation or Insufficient Activity:
-
Causality: The pyridinone nitrogen in your substrate, although part of a lactam, can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[1] Furthermore, the oxidative addition of palladium into the C-Br bond, the first step of the catalytic cycle, can be sluggish if the catalyst is not sufficiently electron-rich.[2][3]
-
Solution: Switch to a catalyst system featuring a bulky, electron-rich phosphine ligand. These ligands accelerate the rate-limiting oxidative addition and sterically shield the palladium center from inhibitory coordination by the substrate's nitrogen atom.[4][5] Consider pre-formed Pd(0) sources like Pd₂(dba)₃ or stable Pd(II) pre-catalysts that are easily reduced in situ.[6][7]
2. Inefficient Transmetalation:
-
Causality: The transfer of the organic group from the boron atom to the palladium complex (transmetalation) requires activation by a base.[7][8] If the base is too weak, not sufficiently soluble, or if the boronic acid is not activated to the boronate form, this step will be inefficient.
-
Solution: Ensure your base is strong enough and has some solubility in the reaction medium. Finely powdering solid bases like K₃PO₄ or Cs₂CO₃ can help.[3] Often, a small amount of water in solvents like 1,4-dioxane or THF is crucial to facilitate the formation of the active boronate species.[3][4]
3. Degradation of Starting Materials:
-
Causality: Boronic acids, especially certain heteroaryl derivatives, can be unstable and undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), particularly under harsh basic conditions or at elevated temperatures.[4][9]
-
Solution: Use fresh, high-purity boronic acid.[10][11] If protodeboronation is suspected, switch to a more stable boronic ester derivative, such as a pinacol (BPin) or MIDA ester.[12][13] These are more resistant to degradation but may require slightly more forcing conditions to engage in the catalytic cycle.
4. Poor Reagent Solubility:
-
Causality: The thieno-pyridinone substrate may have limited solubility in common non-polar solvents. If reagents are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent system known to dissolve a wide range of reactants. Polar aprotic solvents like DMF or solvent mixtures like 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O are excellent starting points.[14][15]
Q2: I'm seeing significant byproduct formation, especially homocoupling of my boronic acid and debromination of my starting material. How can I suppress these side reactions?
Answer: Byproduct formation points to specific, competing reaction pathways. Minimizing them requires rigorous control over the reaction atmosphere and conditions.
1. Homocoupling of Boronic Acid:
-
Causality: The formation of a biaryl product from the coupling of two boronic acid molecules is almost always caused by the presence of oxygen in the reaction mixture.[1][16] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes this unwanted side reaction.[13]
-
Solution: Meticulous degassing of your solvents and the reaction vessel is critical. Use a robust inert gas (Argon or Nitrogen) and employ techniques like sparging the solvent for 15-30 minutes or using several freeze-pump-thaw cycles.[1][4] Ensure the reaction is run under a positive pressure of inert gas from start to finish.
2. Debromination (Protodehalogenation):
-
Causality: This occurs when the aryl halide is converted to its corresponding arene (the bromo- group is replaced by hydrogen). This can happen after oxidative addition if the palladium complex reacts with a hydrogen source in the mixture (like water, alcohol, or even an amine base) before transmetalation can occur.[13]
-
Solution:
-
Ensure your boronic acid is of high quality and used in a slight excess (1.1-1.2 equivalents) to ensure the transmetalation step is fast and outcompetes the debromination pathway.
-
Avoid overly high temperatures, which can accelerate side reactions.
-
Select a ligand that promotes rapid reductive elimination, the final step that forms the desired C-C bond.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting catalyst and ligand combination for coupling with this compound?
Answer: For challenging heteroaryl halides like this, a robust catalyst system is essential. While simple catalysts like Pd(PPh₃)₄ can work, they often give lower yields. A more reliable starting point is a combination of a palladium source and a bulky, electron-rich phosphine ligand.
| Catalyst System Component | Recommended Choice | Loading (mol%) | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2.5 | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is easily reduced in situ.[17] |
| Ligand | XPhos, SPhos, or P(t-Bu)₃ | 2-5 | These Buchwald-type or trialkylphosphine ligands are highly electron-rich and bulky, facilitating oxidative addition and preventing catalyst deactivation by the substrate's nitrogen.[4][7] |
A highly effective and commonly used pre-catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) . It offers a good balance of stability and reactivity for many heteroaryl systems.[18][19]
Q2: How do I select the optimal base and solvent for my reaction?
Answer: The choice of base and solvent are interdependent and crucial for success.[20][21] The base must be strong enough to promote transmetalation without degrading the starting materials, and the solvent must ensure all components are in solution.
| Base | Equivalents | Common Solvent System(s) | Notes and Considerations |
| K₂CO₃ | 2-3 | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O | A versatile and cost-effective choice. Often requires water as a co-solvent to be effective.[22][23] |
| K₃PO₄ | 2-3 | 1,4-Dioxane, Toluene | A stronger, non-nucleophilic base. Often provides better yields, especially for less reactive substrates. Can sometimes be used under anhydrous conditions but often benefits from a small amount of water.[24][25] |
| Cs₂CO₃ | 2 | 1,4-Dioxane, THF | A highly effective but more expensive base. Its high solubility in organic solvents can be advantageous.[14] |
| KF | 3 | THF | A milder base that is particularly useful if your substrate or boronic acid is sensitive to harsh basic conditions.[6][7] |
Solvent Polarity: The polarity of the solvent can influence which catalytic species is active. In some cases, polar solvents can favor different reaction pathways compared to non-polar ones.[26] A mixture like 1,4-Dioxane/H₂O is an excellent, versatile starting point for this substrate.
Q3: How can I ensure the quality of my boronic acid coupling partner?
Answer: The purity and stability of the boronic acid directly impact the reaction's efficiency and reproducibility.[10][11]
-
Purity Check: Impurities can poison the catalyst or lead to side reactions.[10] It is recommended to use boronic acids with >98% purity. If in doubt, recrystallize the boronic acid before use.
-
Stability: Boronic acids can dehydrate to form cyclic boroxine trimers upon storage. While boroxines are often still reactive, their different physical properties can affect reaction consistency. It's best to use fresh boronic acid or store it in a desiccator.
-
Consider Boronate Esters: For boronic acids known to be unstable, using their corresponding pinacol (BPin) or neopentyl glycol esters is a superior strategy. They are significantly more stable to storage and protodeboronation.[12][13]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Note: This is a generalized starting procedure. Optimization of temperature, time, and reagent stoichiometry is recommended for each specific boronic acid partner.
-
Reagent Preparation:
-
In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add the desired arylboronic acid or boronic ester (1.2 eq.).
-
Add the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.). The base should be finely powdered to maximize surface area.
-
-
Inert Atmosphere Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M relative to the limiting reagent) via syringe.
-
In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if separate). Add this solid to the reaction flask quickly under a positive flow of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
-
Workup:
-
Once the reaction is complete (starting material consumed), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle and Common Pitfalls
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with Thieno[2,3-c]pyridin-7-ones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thieno[2,3-c]pyridin-7-one derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in catalytic reactions involving this important heterocyclic scaffold.
The thieno[2,3-c]pyridin-7-one core is a prevalent motif in medicinal chemistry and materials science.[1][2] However, its intrinsic structural features—a sulfur-containing thiophene ring fused to a nitrogen-containing pyridinone ring—present significant challenges in transition-metal-catalyzed reactions. Both the sulfur and nitrogen heteroatoms can act as potent catalyst poisons, leading to sluggish or failed reactions.[3][4] This guide is designed to help you understand the root causes of these issues and provide actionable strategies to overcome them.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is sluggish, stalls, or fails completely when using a thieno[2,3-c]pyridin-7-one substrate. What is the likely cause?
Answer:
Low or no conversion in cross-coupling reactions with this scaffold is a common problem, often stemming from the deactivation of the catalyst (typically palladium-based) by the substrate itself. The thieno[2,3-c]pyridin-7-one molecule has two primary sites that can poison the catalyst.
Probable Causes & Mechanisms:
-
Sulfur Poisoning: The lone pair electrons on the thiophene's sulfur atom can strongly and often irreversibly bind to the active sites of soft metal catalysts like palladium, platinum, or nickel.[4] This chemisorption blocks the coordination of reactants, effectively shutting down the catalytic cycle.
-
Nitrogen Coordination: The nitrogen atom of the pyridinone ring can coordinate to the metal center, forming stable, off-cycle complexes that are catalytically inactive.[3] This is a well-documented deactivation pathway for reactions involving pyridine-like substrates. The pyridinone tautomer, and its corresponding pyridonate anion, can also act as a chelating ligand, further stabilizing inactive metal complexes.[5]
Diagram: Catalyst Poisoning Mechanisms
Caption: Dual mechanisms of catalyst poisoning by the thieno[2,3-c]pyridin-7-one scaffold.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. Standard phosphine ligands like PPh₃ may not be sufficient.
-
Action: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
-
Causality: These ligands form more stable complexes with the metal, making them less susceptible to displacement by the sulfur or nitrogen atoms of your substrate. Their bulkiness can also sterically hinder the approach of the poisoning heteroatoms to the metal center.
-
-
Catalyst Precursor and Loading:
-
Action: Use a pre-formed, well-defined catalyst or a robust pre-catalyst system. In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to compensate for partial deactivation.
-
Causality: A higher concentration of active catalyst can help achieve a reasonable reaction rate despite ongoing poisoning.
-
-
Slow Substrate Addition:
-
Action: Instead of adding the thieno[2,3-c]pyridin-7-one substrate all at once, add it slowly over several hours using a syringe pump.
-
Causality: This maintains a low instantaneous concentration of the potential poison in the reaction mixture, extending the catalyst's lifetime.
-
-
Run a Control Experiment:
-
Action: If possible, synthesize or procure an analog of your substrate where the thiophene sulfur is replaced with a CH=CH group (an indole-like core) or the pyridinone nitrogen is modified. Run the reaction with this analog under the same conditions.
-
Causality: If the reaction with the analog proceeds smoothly, it strongly implicates the heteroatoms in your original substrate as the source of poisoning.
-
| Strategy | Recommended Action | Rationale |
| Ligand Choice | Use bulky, electron-rich phosphines (SPhos, XPhos) or NHC ligands. | Stabilizes the active catalyst and sterically shields the metal center. |
| Catalyst Loading | Increase loading from 1-2 mol% to 3-5 mol%. | Compensates for the fraction of catalyst that becomes deactivated. |
| Substrate Addition | Add the thieno[2,3-c]pyridin-7-one substrate slowly over time. | Keeps the concentration of the poison low, preserving catalyst activity. |
| Reaction Temperature | Experimentally optimize; lower temperatures may reduce irreversible poisoning.[4] | The effect is system-dependent and requires empirical validation. |
Question 2: My hydrogenation reaction is ineffective. I observe little to no consumption of hydrogen, and my starting material is recovered.
Answer:
Hydrogenation catalysts, particularly those based on palladium (Pd/C), platinum (PtO₂), and rhodium, are highly susceptible to poisoning by sulfur and nitrogen compounds.
Probable Causes & Mechanisms:
-
Strong Surface Adsorption: The sulfur atom of the thiophene ring and the pyridinone nitrogen can adsorb strongly onto the surface of heterogeneous catalysts, blocking the active sites required for hydrogen activation and delivery to the substrate's double bonds.[4]
-
Competitive Coordination (Homogeneous Catalysis): For homogeneous hydrogenation catalysts (e.g., Wilkinson's or Crabtree's catalyst), the N/S heteroatoms can displace essential ligands (like phosphines), leading to catalyst deactivation.
Troubleshooting Steps:
-
Increase Catalyst Loading: This is often the first and simplest approach. A higher catalyst loading (e.g., 10-20 wt% instead of 5 wt%) may provide enough active sites to drive the reaction to completion.
-
Use a Sulfur-Tolerant Catalyst:
-
Action: Consider catalysts known for their higher resistance to sulfur, such as certain ruthenium or rhodium complexes, or specially treated platinum catalysts.
-
Causality: These catalysts have different electronic properties or surface structures that make them less susceptible to strong binding by sulfur.
-
-
Modify the Substrate:
-
Action: Temporarily protect or modify the poisoning nitrogen atom. For instance, N-benzylation of pyridines has been shown to activate the ring for reduction while suppressing catalyst deactivation.[6]
-
Causality: Converting the basic nitrogen into a quaternary pyridinium salt prevents it from coordinating to the metal catalyst. The protecting group can be removed after the hydrogenation step.
-
-
Change Reaction Conditions:
-
Action: Increase hydrogen pressure and/or temperature.
-
Causality: Harsher conditions can sometimes facilitate the reaction on partially poisoned sites or promote the desorption of weakly bound poisons. However, this may also lead to side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Are there any general precautions I should take before starting a catalytic reaction with a thieno[2,3-c]pyridin-7-one?
A1: Absolutely. Proactive measures can significantly improve your success rate.
-
Reagent Purity: Ensure all reagents, solvents, and gases are of the highest possible purity and are anhydrous and deoxygenated where necessary. Impurities can act as additional catalyst poisons.
-
Inert Atmosphere: Many active catalysts, especially Pd(0) species, are sensitive to air. Always use standard Schlenk or glovebox techniques to maintain a strictly inert atmosphere (Argon or Nitrogen).
-
Small-Scale Test Reaction: Before committing to a large-scale reaction, run a small test to confirm catalyst activity and identify potential issues early.
Q2: Can I regenerate and reuse my catalyst after a reaction with a thieno[2,3-c]pyridin-7-one?
A2: It depends on the nature of the poisoning.
-
Reversible Poisoning: If deactivation is due to reversible coordination of the pyridinone nitrogen, it might be possible to regenerate the catalyst by washing or treatment.
-
Irreversible Poisoning: Deactivation by sulfur is often irreversible due to the formation of stable metal sulfides.[4] In such cases, regeneration is typically not feasible, especially for heterogeneous catalysts like Pd/C. It is generally safer and more reliable to use fresh catalyst for each reaction.
Q3: My reaction mixture turns black. What does this indicate?
A3: The formation of black precipitate, often referred to as palladium black, is a common sign of catalyst decomposition and deactivation. It indicates that the active, soluble catalytic species has aggregated into inactive, elemental palladium. This can be triggered by impurities, suboptimal ligands, or the inherent instability of the catalyst in the presence of a poisoning substrate. If you observe this, the troubleshooting steps outlined in Question 1 should be implemented.
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with a Thieno[2,3-c]pyridin-7-one Derivative
This protocol is a starting point and requires optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%), the arylboronic acid (1.5 equivalents), and the base (e.g., K₃PO₄, 2.5 equivalents).
-
Reagent Addition: Add the thieno[2,3-c]pyridin-7-one halide (1 equivalent).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (or stalling), cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting catalyst poisoning issues.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 6. Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Solubility of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one Derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one and its derivatives. The thieno[2,3-c]pyridine core is a valuable scaffold in medicinal chemistry, but like many heterocyclic compounds, its derivatives can exhibit poor aqueous solubility, hindering biological screening and formulation development.[1][2] This document provides a structured approach to troubleshooting and overcoming these solubility issues, grounded in established physicochemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound derivative precipitates immediately when I dilute my DMSO stock into aqueous buffer for a bioassay. What's happening?
A: This is a classic sign of a compound exceeding its kinetic solubility limit. Your compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous assay buffer. When the DMSO stock is rapidly diluted, the compound is thrust into an environment where it is not readily solvated, causing it to crash out of the solution, often as an amorphous precipitate.[3][4] This can lead to unreliable assay results and underestimated potency.[5]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I care about?
A: Both are important, but they measure different things and are relevant at different stages of research.
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates from a supersaturated solution.[6] This is most relevant for in vitro high-throughput screening, where you need to know the concentration limit before the compound falls out of solution under your specific assay conditions.[5][7]
-
Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[5] This value is critical for later stages of drug development, including formulation and predicting in vivo behavior.[7]
Kinetic solubility values are often higher than thermodynamic ones because the compound may remain in a supersaturated state for a period before precipitating.[3][4][6]
Q3: Can't I just increase the percentage of DMSO in my final assay to keep the compound dissolved?
A: While tempting, this approach has significant drawbacks. Most biological assays are sensitive to organic solvents. Increasing DMSO concentration (typically above 0.5-1%) can lead to:
-
Inhibition or denaturation of enzymes.
-
Cellular toxicity and altered membrane permeability.
-
Artifacts in assay readouts. It is always best to first optimize the aqueous solubility of the compound itself before resorting to higher concentrations of cosolvents that might compromise the biological relevance of your experiment.
Section 2: Troubleshooting Workflow for Poor Solubility
If you've confirmed that your thieno[2,3-c]pyridin-7(4H)-one derivative has poor aqueous solubility, the following workflow provides a systematic approach to identify an effective solubilization strategy.
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical path for selecting an appropriate solubilization method.
Caption: Decision tree for selecting a solubility enhancement strategy.
Detailed Troubleshooting Strategies
Strategy 1: pH Adjustment
-
Scientific Rationale: The solubility of ionizable compounds is highly dependent on pH.[8] The thieno[2,3-c]pyridin-7(4H)-one core contains a lactam nitrogen that is weakly basic and can be protonated at low pH. If your specific derivative contains acidic or basic functional groups, altering the pH of the buffer can convert the neutral molecule into a charged salt, which is generally much more soluble in water.[8][]
-
How to Implement:
-
Predict pKa: Use software (e.g., ChemDraw, MarvinSketch) to predict the pKa of any ionizable groups on your molecule.
-
Weakly Basic Compounds: If you have a basic group (like an amine), decrease the pH of your buffer to at least 2 pH units below the pKa to ensure protonation.
-
Weakly Acidic Compounds: If you have an acidic group (like a carboxylic acid), increase the buffer pH to at least 2 pH units above the pKa to ensure deprotonation.
-
-
Causality and Trustworthiness: This method is effective because it leverages the fundamental principle of ionization to increase interaction with polar water molecules.[8] However, you must verify that the required pH is compatible with your biological assay. Extreme pH values can denature proteins and kill cells, invalidating your results.[10]
Strategy 2: Use of Cosolvents
-
Scientific Rationale: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[11][12] This is achieved by disrupting the hydrogen bonding network of water, which in turn lowers the energy required to create a cavity for the nonpolar solute molecule.[] This makes the environment more favorable for dissolving hydrophobic compounds.[12][13]
-
Common Cosolvents in Research: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and N,N-dimethylacetamide (DMA) are frequently used.[][11]
-
How to Implement:
-
Prepare a high-concentration stock solution of your compound in the neat cosolvent.
-
Perform a titration experiment, adding small amounts of this stock solution into your aqueous buffer while monitoring for precipitation.
-
Determine the maximum percentage of cosolvent your assay can tolerate without generating artifacts (run a vehicle control).
-
Find a balance where the compound is soluble and the assay integrity is maintained.
-
-
Causality and Trustworthiness: Cosolvency is a reliable and straightforward method.[13][14] Its primary limitation is the potential for the cosolvent itself to interfere with the biological system.[13] Always run parallel controls with the final concentration of the cosolvent alone to ensure it does not affect the experimental outcome.
Strategy 3: Formulation with Excipients
-
Scientific Rationale: Excipients are "inactive" ingredients that can significantly improve drug solubility and stability.[15][16]
-
Surfactants (e.g., Polysorbate 80, Poloxamers): These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[17]
-
Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the drug molecule sits within the hydrophobic pocket, enhancing its solubility in water.[18]
-
-
How to Implement: This is a more advanced technique typically used in formulation development. It involves screening different excipients at various concentrations to find an optimal formulation. The drug and excipient are often co-dissolved or processed together using techniques like lyophilization or solid dispersion.
-
Causality and Trustworthiness: These methods are powerful and form the basis of many commercial drug formulations.[19] However, they require more extensive development and characterization. It is crucial to ensure that the chosen excipient does not have its own biological activity or interfere with the assay.[20]
Section 3: Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol provides a general method for assessing the kinetic solubility of your derivatives.
Materials:
-
Test compound(s)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear, flat-bottom for UV-Vis; or filter plates)
-
Plate shaker
-
Microplate reader (UV-Vis or nephelometer)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new plate containing a larger volume of PBS (e.g., 198 µL). This creates a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[5]
-
Detection:
-
Nephelometry (Light Scattering): Measure the turbidity in each well. The concentration at which light scattering significantly increases above the baseline indicates precipitation and is recorded as the kinetic solubility.
-
UV-Vis (Filtration Method): If using a filter plate, filter the solutions to remove any precipitate. Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max. Calculate the concentration using a standard curve prepared in a solvent system that ensures complete dissolution (e.g., 50:50 acetonitrile:water). The highest concentration measured in the filtrate is the kinetic solubility.
-
Protocol 2: Preparing a Stock Solution with a Cosolvent
This protocol describes how to prepare a working solution using a cosolvent for a biological assay.
-
Determine Cosolvent Tolerance: First, determine the maximum percentage of your chosen cosolvent (e.g., PEG 400) that your assay can tolerate without affecting the results (e.g., 5%).
-
Prepare High-Concentration Stock: Dissolve your thieno[2,3-c]pyridin-7(4H)-one derivative in 100% PEG 400 to the highest possible concentration (e.g., 50 mM).
-
Prepare Intermediate Stock: Dilute the 50 mM stock solution with your aqueous assay buffer to create an intermediate stock. For example, to make a 1 mM intermediate stock with 20% PEG 400, you would mix 20 µL of the 50 mM stock with 980 µL of buffer.
-
Prepare Final Working Solution: Further dilute the intermediate stock into the final assay medium. For example, to achieve a final concentration of 10 µM with 1% PEG 400, you would add 10 µL of the 1 mM intermediate stock (in 20% PEG 400) to 990 µL of the final assay medium. This results in a 1:100 dilution of the compound and a 1:20 dilution of the PEG 400, bringing the final cosolvent concentration to an acceptable 1%.
-
Control: Always include a vehicle control in your experiment containing the final concentration of the cosolvent (1% PEG 400 in this example) to account for any effects of the solvent itself.
Section 4: Summary of Solubilization Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Ionizes the compound, increasing its affinity for water.[8][] | Simple, effective for ionizable compounds, inexpensive.[] | Only works for ionizable compounds; required pH may be incompatible with the assay.[8][10] | Early-stage screening of compounds with acidic/basic functional groups. |
| Cosolvents | Reduces the polarity of the aqueous solvent system.[12] | Simple, rapid, and effective for many nonpolar drugs.[14] | The cosolvent itself can be toxic or interfere with the biological assay.[13] | In vitro assays where a low percentage of an organic solvent is tolerated. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug.[17] | High solubilization capacity.[17] | Can be irritating/toxic; may interfere with assays; more complex formulation. | More advanced formulation development for in vivo studies. |
| Cyclodextrins | Form inclusion complexes with the drug molecule.[18] | Generally low toxicity; can improve stability. | Can be expensive; requires specific molecular geometry for complexation. | Both in vitro and in vivo applications, especially for parenteral formulations. |
| Structural Modification | Alters the physicochemical properties of the molecule itself (e.g., adding polar groups).[21][22] | Provides a fundamentally more soluble compound. | Requires synthetic chemistry effort; may alter biological activity. | Lead optimization stage when formulation cannot solve the problem. |
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ovid.com [ovid.com]
- 4. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. ijpbr.in [ijpbr.in]
- 15. pharmafocuseurope.com [pharmafocuseurope.com]
- 16. colorcon.com [colorcon.com]
- 17. brieflands.com [brieflands.com]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. tabletscapsules.com [tabletscapsules.com]
- 21. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reaction Workups for Bromo-Lactams
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for the critical workup and purification stages of Suzuki-Miyaura cross-coupling reactions involving bromo-lactam substrates. The inherent sensitivity of the lactam ring, combined with the common challenges of Suzuki reactions, necessitates carefully optimized post-reaction procedures.
This guide is structured to address issues from the most common to the most complex, providing not just steps, but the chemical reasoning behind them to empower you to adapt these protocols to your specific system.
Frequently Asked Questions (FAQs)
Q1: What is the standard, first-pass workup procedure for a Suzuki reaction of a bromo-lactam?
A standard procedure involves quenching the reaction, followed by an extractive workup and chromatographic purification. A typical sequence is:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or brine.[1]
-
Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[2]
-
Combine the organic layers and wash them sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove acidic boron species, followed by brine to reduce the water content.[3]
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[1][4]
The key consideration for lactam-containing molecules is the potential for hydrolysis of the amide bond.[5] Therefore, prolonged exposure to strong acids or bases should be avoided.
Q2: What are the primary classes of impurities I should anticipate in my crude product?
After a Suzuki reaction, you can typically expect four main types of impurities:
-
Catalyst-Derived Impurities: Residual palladium, which can be soluble or exist as insoluble palladium black.
-
Boron-Derived Impurities: Unreacted boronic acid/ester and byproducts like boroxines (trimeric anhydrides of boronic acids).[6][7]
-
Homocoupled Products: Biaryl products formed from the coupling of two boronic acid molecules (R-R instead of Ar-R).[7]
-
Unreacted Starting Materials: The initial bromo-lactam and/or boronic acid.
Q3: Why is rigorous removal of palladium essential, particularly in a drug development context?
Palladium is a heavy metal with known toxicity, and regulatory bodies like the FDA and EMA impose strict limits on its presence in active pharmaceutical ingredients (APIs). For drug candidates, reducing palladium levels to low parts-per-million (ppm) is not just a matter of purity but a critical safety and regulatory requirement.[8] Efficient removal is crucial for advancing a compound through preclinical and clinical development.
Troubleshooting Guide: Common Workup & Purification Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction mixture contains black solids, and my crude product is a dark grey or black residue.
-
Likely Cause: The black solid is precipitated palladium(0), often called "palladium black." This occurs as the active catalyst degrades over the course of the reaction. Its presence in the final product indicates insufficient removal.[9]
-
Solution & Scientific Rationale:
-
Pre-Extraction Filtration: Before quenching with water, dilute the reaction mixture with your extraction solvent (e.g., EtOAc) and filter it through a pad of Celite® (diatomaceous earth).[2][10] The Celite provides a fine, porous filter bed that effectively traps the insoluble palladium black.
-
Rationale: Removing the bulk of the precipitated palladium at this stage prevents it from contaminating the organic layer during the subsequent liquid-liquid extraction, simplifying the final purification.
Caption: Workflow for removing precipitated palladium black. -
Problem 2: After chromatography, my product is still contaminated with trace palladium, failing elemental analysis.
-
Likely Cause: While Celite filtration removes insoluble palladium, highly colored, soluble palladium species often remain and may co-elute with your product on silica gel.
-
Solution & Scientific Rationale:
-
Metal Scavenging: Use a solid-supported metal scavenger. These are functionalized materials (often silica or polymer-based) that chelate strongly to the metal, allowing it to be removed by simple filtration.[8] Thiol-functionalized silica is particularly effective for palladium.[10]
-
Rationale: Scavengers work by forming a very strong, irreversible bond with the metal. Because the scavenger is on a solid support, the entire metal-scavenger complex is insoluble and easily filtered away, often reducing palladium levels to <10 ppm.[8] This is a highly selective method that typically does not affect the desired product.
Scavenger Type Functional Group Typical Application Reference Thiol-Based Silica -SH General purpose, effective for Pd(0) and Pd(II). [10] MP-TMT Polystyrene-bound 2,4,6-trimercapto-s-triazine High affinity for Pd, very efficient. [8][11] Isocyanide Reagents -NC Can be used to scavenge Ru and Pd. [11] Table 1: Comparison of common palladium scavengers. -
Problem 3: My NMR spectrum shows a persistent, broad singlet in the aromatic region and other unidentifiable aromatic signals.
-
Likely Cause: These signals often correspond to unreacted boronic acid and its trimeric anhydride, boroxine, which can be difficult to separate from the desired product via chromatography alone.[6]
-
Solution & Scientific Rationale:
-
Basic Aqueous Wash: During the extractive workup, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).[3]
-
Rationale: Boronic acids are weakly acidic. The basic wash deprotonates the boronic acid to form a water-soluble boronate salt, which is then extracted from the organic layer into the aqueous phase. This simple liquid-liquid extraction step removes the majority of boron-based impurities before chromatography. Caution: For sensitive lactams, use a weak base and minimize contact time to prevent potential hydrolysis.
Caption: Selective extraction of boronic acid with a basic wash. -
Problem 4: My overall yield is low, and I suspect decomposition or loss of product during the workup.
-
Likely Cause: The β-lactam or other strained lactam rings can be susceptible to hydrolysis under either acidic or basic conditions used during the workup.[5] Product may also be lost to an emulsion layer during extraction.
-
Solution & Scientific Rationale:
-
Maintain Neutral pH: Use only neutral washes, such as deionized water and brine. Avoid strong acids and bases entirely if your lactam is particularly sensitive.
-
Break Emulsions: If an emulsion forms during extraction, add a larger volume of brine and/or filter the entire mixture through Celite. This can help break up the stable interface and improve layer separation.
-
Minimize Workup Time: Do not let the reaction sit in the biphasic mixture for extended periods. Perform the extraction and drying steps efficiently to minimize contact time with water.
-
Experimental Protocols
Protocol 1: General Workup with Celite Filtration and Basic Wash
-
Cool and Dilute: Once the reaction is deemed complete by TLC or LCMS, cool the flask to room temperature. Add 3-5 volumes of ethyl acetate (relative to the reaction solvent volume) and stir for 5 minutes.
-
Celite Filtration: Prepare a small plug of Celite® in a Büchner or fritted glass funnel. Wet the pad with ethyl acetate. Filter the diluted reaction mixture through the pad, ensuring to wash the reaction flask and the Celite pad with additional ethyl acetate to recover all of the product.
-
Transfer and Quench: Transfer the filtrate to a separatory funnel. Add 2-3 volumes of deionized water and shake gently. Allow the layers to separate.
-
Basic Wash: Remove the aqueous layer. Add 2-3 volumes of saturated aqueous NaHCO₃ solution to the organic layer. Shake, vent, and separate the layers. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove residual water and break any minor emulsions.
-
Dry and Concentrate: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure to yield the crude product, which can then be subjected to column chromatography.
Protocol 2: Palladium Scavenging for High-Purity Products
-
Prepare Solution: After obtaining the crude product post-extraction (Step 6 in Protocol 1), dissolve it in a suitable solvent (e.g., DCM, THF, or EtOAc) to make an approximately 10-20 mg/mL solution.
-
Add Scavenger: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A common starting point is to use 5-10 equivalents by weight relative to the initial mass of the palladium catalyst used in the reaction.
-
Stir: Stir the mixture at room temperature. For many scavengers, 2-4 hours is sufficient, but for very low final concentrations, stirring overnight may be beneficial.[8]
-
Filter: Filter the mixture through a 0.45 µm syringe filter or a small cotton plug in a pipette to remove the scavenger.
-
Rinse and Concentrate: Rinse the flask and filter with a small amount of the same solvent. Combine the filtrates and concentrate under reduced pressure to yield the palladium-free product.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for 2-Aryl-Thienopyridinone Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thieno[2,3-b]pyridinone scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics. The strategic introduction of aryl moieties at the 2-position of this heterocyclic system is a critical step in modulating biological activity. Among the chemist's toolkit for forging these vital carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are paramount. This guide provides an in-depth, data-driven comparison of two cornerstone methodologies: the Suzuki-Miyaura coupling and the Stille coupling, specifically tailored to the challenges and nuances of functionalizing 2-bromo-thienopyridinones.
At a Glance: Core Differences and Strategic Choices
The decision between Suzuki and Stille coupling is not merely a choice of reagents but a strategic consideration based on substrate stability, functional group tolerance, scalability, and downstream purification demands.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters (R-B(OH)₂) | Organostannanes (R-SnR'₃) |
| Toxicity & Green Chemistry | Low toxicity; boron byproducts are generally benign and easily removed.[1] | High toxicity of organotin reagents and byproducts, requiring specialized handling and waste disposal.[1] |
| Reagent Stability | Boronic acids can be prone to protodeboronation, especially under basic aqueous conditions.[2] | Organostannanes are typically stable to air and moisture.[1][3] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for transmetalation.[1] | Often proceeds under neutral or mildly basic conditions; additives like CuI or LiCl can be beneficial.[1][2] |
| Functional Group Tolerance | Broad, but can be compromised by base-sensitive functional groups (e.g., esters, certain ketones).[4] | Excellent and often superior, tolerating a wider array of functional groups due to milder conditions.[1][5] |
| Byproduct Removal | Boron-based byproducts are often water-soluble, facilitating simpler purification.[1] | Tin-based byproducts can be challenging to remove completely, potentially requiring specific workups (e.g., KF wash).[1] |
Mechanistic Underpinnings: A Tale of Two Transmetalations
Both reactions proceed through a similar catalytic cycle involving oxidative addition of the 2-bromo-thienopyridinone to a Pd(0) complex, followed by transmetalation and reductive elimination to yield the 2-aryl product and regenerate the catalyst. The critical divergence lies in the transmetalation step.[1][5]
The Suzuki coupling requires base activation to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[6] This necessity for a base is a double-edged sword: it is crucial for the reaction but can also lead to undesired side reactions with sensitive substrates.
Conversely, the Stille coupling typically proceeds without a strong base.[1] The organostannane is sufficiently reactive to undergo transmetalation directly with the Pd(II) complex, a key advantage when dealing with base-labile functionalities.[5] This often translates to a broader functional group tolerance, making it a powerful tool in the late-stage functionalization of complex molecules.[5]
Performance Comparison: A Data-Driven Perspective
While a direct, published head-to-head comparison on a single 2-bromo-thienopyridinone substrate is elusive, we can synthesize a robust comparison by examining typical conditions and outcomes for these couplings on closely related nitrogen-containing heterocycles. The following table leverages data from analogous systems, such as bromopyridines and other complex heteroaryl halides, to provide a relevant performance benchmark.
| Parameter | Suzuki Coupling (Representative) | Stille Coupling (Representative) |
| Aryl Halide | 2-Bromo-heterocycle | 2-Bromo-heterocycle |
| Coupling Partner | Phenylboronic acid (1.2-1.5 equiv.) | Phenyltributylstannane (1.1-1.2 equiv.) |
| Catalyst (mol%) | Pd(dppf)Cl₂ (3-5%) or Pd₂(dba)₃/Ligand (1-3%) | Pd(PPh₃)₄ (3-5%) or Pd₂(dba)₃/Ligand (1-3%) |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | P(o-tol)₃, P(2-furyl)₃, AsPh₃ |
| Base/Additive | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) | Often none; LiCl or CuI can be co-catalytic. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Toluene, DMF, THF, Dioxane |
| Temperature (°C) | 80 - 110 | 80 - 110 |
| Time (h) | 4 - 24 | 2 - 16 |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (75-95%) |
| Reference Source | Based on protocols for bromopyridines.[7][8][9] | Based on general Stille protocols.[3][10][11] |
Expert Insights: For nitrogen-rich heterocycles like thienopyridinones, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[9] In Suzuki couplings, the choice of a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) is often crucial to shield the metal center and promote the desired catalytic turnover.[12] The Stille reaction can sometimes be less sensitive to this inhibition, providing a more robust alternative for particularly challenging heterocyclic substrates.[1]
Field-Proven Experimental Protocols
The following protocols are self-validating systems, providing detailed, step-by-step methodologies that serve as an authoritative starting point for optimization in your laboratory.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromo-Thienopyridinone
This protocol is adapted from established procedures for the Suzuki coupling of challenging heteroaryl bromides.[7][9]
Materials:
-
2-Bromo-thienopyridinone derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-thienopyridinone, arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the dioxane solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the bromo-thienopyridinone.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 8-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices: The use of a bulky biarylphosphine ligand like SPhos is critical to prevent catalyst deactivation by the pyridine nitrogen and to facilitate the oxidative addition step. K₃PO₄ is an effective base for activating the boronic acid without being overly harsh on potentially sensitive functional groups. The dioxane/water solvent system is excellent for solubilizing both the organic and inorganic reagents.
Protocol 2: Stille Coupling of a 2-Bromo-Thienopyridinone
This protocol leverages the often base-free conditions of the Stille reaction, which can be advantageous for substrates with sensitive functionalities.[3][10]
Materials:
-
2-Bromo-thienopyridinone derivative (1.0 equiv)
-
Aryl-tributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous, degassed Toluene or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-thienopyridinone and the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent (Toluene or DMF) via syringe to achieve a final concentration of approximately 0.1-0.2 M.
-
Add the aryl-tributylstannane reagent via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. The resulting tin fluorides will precipitate and can be removed by filtration through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices: Pd(PPh₃)₄ is a common and reliable catalyst for Stille couplings. The reaction is run under neutral conditions, maximizing functional group compatibility. The KF workup is a standard and effective method for removing the toxic and often chromatographically challenging tributyltin bromide byproduct.
Conclusion and Recommendation
Both Suzuki and Stille couplings are highly effective methods for the synthesis of 2-aryl-thienopyridinones. The Suzuki-Miyaura coupling should be considered the primary choice for most applications due to its significantly lower toxicity profile, the commercial availability of a vast library of boronic acids, and a more straightforward purification process.[1][2] It represents a greener and often more cost-effective approach.
However, the Stille coupling remains an indispensable and superior alternative in specific, challenging scenarios. Its key advantage is the exceptional functional group tolerance afforded by its typically neutral reaction conditions.[1][5] When a 2-bromo-thienopyridinone substrate contains base-labile functionalities, or when the corresponding boronic acid is unstable or commercially unavailable, the Stille coupling often provides a more reliable and higher-yielding pathway to the desired product. The primary trade-off is the significant toxicity of organotin reagents and the necessity of a dedicated purification strategy to remove tin residues.[1]
Ultimately, the optimal choice depends on a careful evaluation of the specific thienopyridinone substrate, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Aryl vs. 2-Alkyl Thieno[2,3-c]pyridin-7-ones
Introduction
The thieno[2,3-c]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal starting point for designing potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the biological activities of thieno[2,3-c]pyridin-7-one derivatives, focusing on the critical influence of substituents at the 2-position—specifically comparing aromatic (aryl) versus aliphatic (alkyl) moieties. We will synthesize findings from structure-activity relationship (SAR) studies on the broader thienopyridine class to elucidate how this single substitution point can dramatically alter therapeutic potential, particularly in oncology and kinase inhibition.
The Thieno[2,3-c]pyridin-7-one Core: A Scaffold of Opportunity
The thieno[2,3-c]pyridin-7-one scaffold is a bioisostere of quinolinone, a core structure found in many approved drugs. The fusion of a thiophene and a pyridine ring creates a unique electronic and steric environment. The lactam function within the pyridine ring provides a crucial hydrogen bond donor and acceptor site, essential for anchoring the molecule within the active sites of target proteins, such as kinases.[1] The 2-position, projecting from the thiophene ring, is highly amenable to chemical modification, allowing for the exploration of diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: General structure of 2-substituted thieno[2,3-c]pyridin-7-ones.
Comparative Analysis of Biological Activities
The choice between an aryl and an alkyl substituent at the 2-position profoundly impacts the molecule's interaction with biological targets. Aryl groups offer opportunities for π-π stacking and specific substituted interactions, while alkyl groups primarily contribute to hydrophobic interactions and can influence solubility.
Anticancer and Cytotoxic Activity
Thienopyridine derivatives are widely explored for their anticancer properties.[2][3] The substituent at the 2-position is a key determinant of this activity.
-
2-Aryl Derivatives: The introduction of an aromatic ring at the 2-position often leads to potent anticancer activity. This is attributed to the ability of the aryl group to form favorable interactions, such as π-π stacking or hydrophobic interactions, within the active sites of target enzymes. For instance, studies on the related thieno[2,3-b]pyridine scaffold have shown that 2-carboxamide derivatives bearing substituted phenyl rings exhibit potent anti-proliferative activity, with IC50 values in the nanomolar range against cell lines like HCT-116.[4] The substitution pattern on the aryl ring is crucial; 2',3'-disubstitution patterns on a phenyl carboxamide ring have been shown to result in higher efficacy.[4] This suggests that the aryl group is not merely a bulky substituent but actively participates in binding, likely by fitting into a specific lipophilic pocket of the target protein.[3][4]
-
2-Alkyl Derivatives: While less explored for direct cytotoxicity compared to their aryl counterparts, 2-alkyl substituents can also contribute to anticancer activity. In many kinase inhibitors, small alkyl groups are used to probe hydrophobic pockets near the ATP-binding site.[1] The primary contribution of alkyl groups is through van der Waals and hydrophobic interactions. Their flexibility, compared to a rigid aryl ring, can sometimes allow for a more optimal fit within a binding pocket. However, extensive SAR studies on related scaffolds often show that simple, unsubstituted alkyl groups lead to a loss of anti-proliferative activity compared to optimized aryl systems.[5]
Table 1: Comparative Anticancer Activity of Substituted Thienopyridines
| Compound Class | Substituent at Position 2 | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Thieno[2,3-c]pyridine | Thiomorpholine-substituted hybrid (6i) | HSC3 | 10.8 | [2] |
| Thieno[2,3-c]pyridine | Thiomorpholine-substituted hybrid (6i) | T47D | 11.7 | [2] |
| Thieno[2,3-b]pyridine | 2-Amide (Compound 3g) | HCT116 | Potent Cytotoxicity | [6] |
| Thieno[2,3-b]pyridine | 2-Benzoyl (Compound 5b) | - | Moderate Pim-1 Inhibition | [6] |
| Thieno[2,3-b]pyridine | Tethered Propyl-Aryl (Compound 11d) | HCT-116 | 0.079 |[4] |
Note: Data is synthesized from various thienopyridine scaffolds to illustrate the general trend of substitution effects.
Kinase Inhibition
The thienopyridine scaffold is a common motif in ATP-mimetic kinase inhibitors.[1] The lactam moiety often interacts with the "hinge" region of the kinase, while the 2-substituent explores deeper pockets.
-
2-Aryl Derivatives: Aryl groups at the 2-position are highly effective for kinase inhibition. They can occupy the hydrophobic region of the ATP-binding site and engage in π-stacking interactions with aromatic residues like phenylalanine. For example, 2,4-disubstituted thieno[2,3-c]pyridines have been identified as potent inhibitors of COT kinase (MAP3K8).[7] Similarly, thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 kinase inhibitors, a key target in angiogenesis. The ability to modify the aryl ring with various substituents (e.g., halogens, methoxy groups) allows for fine-tuning of potency and selectivity against different kinases.
-
2-Alkyl Derivatives: 2-Alkyl groups are also utilized in kinase inhibitor design, although their role is different. They are typically used to fill small, well-defined hydrophobic pockets. Structure-activity relationship studies on 4-alkylamino-(1,7)naphthyridine-3-carbonitriles, which share some structural similarities, show that the nature of the alkyl group is critical for potency.[1] While a direct comparison on the thieno[2,3-c]pyridin-7-one core is limited in the literature, it is plausible that 2-alkyl derivatives could be potent inhibitors if the target kinase possesses a suitable small hydrophobic pocket adjacent to the hinge-binding region.
Caption: Inhibition of signaling pathways by thienopyridine derivatives.
Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are representative methodologies for assessing the activities discussed.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aryl and 2-alkyl thieno[2,3-c]pyridin-7-one derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent like cisplatin or doxorubicin (positive control).[2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
This technical guide provides an in-depth spectroscopic analysis of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of experimental spectra in the public domain, this guide leverages predicted spectroscopic data to offer a detailed comparison with its non-brominated counterpart, 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one. This approach allows for a foundational understanding of the influence of the bromine substituent on the spectral characteristics of the thienopyridine scaffold.
The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic entities.
Molecular Structures and Foundational Data
The comparative analysis in this guide focuses on the following two structures:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |
| This compound | C₇H₆BrNOS | 232.10 | C1CNC(=O)C2=C1C=C(S2)Br[2] |
| 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one | C₇H₇NOS | 153.20 | C1CNC(=O)C2=C1C=CS2 |
Table 1: Foundational data for the target compound and its non-brominated analog.
Predicted ¹H NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H NMR spectra provide valuable insights into the electronic environment of the protons in both the brominated and non-brominated thienopyridine derivatives.
Predicted ¹H NMR Data
| Predicted Chemical Shift (ppm) | This compound | 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one |
| Thiophene Proton (H3) | ~7.30 (s) | ~7.05 (d) |
| Aliphatic Protons (H4) | ~3.60 (t) | ~3.55 (t) |
| Aliphatic Protons (H5) | ~3.00 (t) | ~2.95 (t) |
| Amide Proton (NH) | ~7.50 (br s) | ~7.45 (br s) |
Table 2: Predicted ¹H NMR chemical shifts.
Comparative Interpretation
The introduction of a bromine atom at the C2 position of the thiophene ring is predicted to have a notable effect on the chemical shift of the adjacent thiophene proton (H3). The electron-withdrawing nature of bromine is expected to deshield this proton, causing a downfield shift from approximately 7.05 ppm in the non-brominated analog to around 7.30 ppm in the brominated compound.
In the non-brominated compound, the thiophene protons at C2 and C3 would likely appear as doublets due to mutual coupling. However, in the 2-bromo derivative, the lone thiophene proton at C3 is expected to be a singlet.
The aliphatic protons of the dihydropyridinone ring (H4 and H5) are predicted to show minimal changes in their chemical shifts, appearing as triplets due to coupling with their adjacent methylene groups. The broad singlet corresponding to the amide proton (NH) is also expected to be largely unaffected by the bromine substitution on the thiophene ring.
Predicted ¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of a molecule. The predicted spectra for our compounds of interest highlight the influence of the bromine substituent on the carbon chemical shifts.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (ppm) | This compound | 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one |
| Carbonyl Carbon (C7) | ~165.0 | ~165.5 |
| Quaternary Carbon (C7a) | ~130.0 | ~131.0 |
| Quaternary Carbon (C3a) | ~128.0 | ~129.0 |
| Thiophene Carbon (C3) | ~125.0 | ~124.0 |
| Thiophene Carbon (C2) | ~112.0 | ~123.0 |
| Aliphatic Carbon (C4) | ~42.0 | ~42.5 |
| Aliphatic Carbon (C5) | ~25.0 | ~25.5 |
Table 3: Predicted ¹³C NMR chemical shifts.
Comparative Interpretation
The most significant predicted change in the ¹³C NMR spectrum upon bromination is the upfield shift of the C2 carbon from approximately 123.0 ppm to 112.0 ppm. This is a direct consequence of the "heavy atom effect" of bromine. Conversely, the adjacent C3 carbon is expected to experience a slight downfield shift. The chemical shifts of the carbonyl carbon (C7) and the aliphatic carbons (C4 and C5) are predicted to be minimally affected by the remote bromine substituent.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The key vibrational frequencies for this compound are expected to be characteristic of its lactam and thioether functionalities.
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3200 | N-H | Stretching |
| ~1670 | C=O (Lactam) | Stretching |
| ~1200 | C-N | Stretching |
| ~700 | C-S | Stretching |
| ~600 | C-Br | Stretching |
Table 4: Predicted characteristic IR absorption bands.
Comparative Interpretation
The IR spectrum of this compound is expected to be very similar to its non-brominated analog, with the most notable difference being the presence of a C-Br stretching vibration at a lower frequency (around 600 cm⁻¹). The characteristic absorptions for the N-H stretch of the lactam, the strong C=O stretch, and the C-N and C-S stretches are anticipated to be present in both compounds. The lactam carbonyl stretch is a particularly strong and diagnostically useful band.
Mass Spectrometric Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Predicted Fragmentation Pattern
For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 231 and 233.
Key fragmentation pathways are likely to involve the loss of the bromine atom, followed by fragmentation of the dihydropyridinone ring.
Caption: Predicted major fragmentation pathway for this compound.
In contrast, the non-brominated analog would show a single molecular ion peak at m/z 153. Its fragmentation would likely proceed through the loss of CO from the lactam ring.
Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Electron Ionization-Mass Spectrometry (EI-MS)
Caption: Workflow for EI-Mass Spectrometric analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic comparison of this compound and its non-brominated analog. The presence of the bromine atom is predicted to induce significant and readily identifiable changes in the ¹H NMR, ¹³C NMR, and mass spectra, while having a more subtle effect on the infrared spectrum. The provided protocols offer a standardized approach for the experimental verification of these predictions. This information serves as a valuable resource for chemists involved in the synthesis and characterization of novel thienopyridine derivatives, aiding in the confirmation of their chemical structures and the understanding of substituent effects on their spectroscopic properties.
References
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one Analogs
In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to an effective therapeutic in a living organism is fraught with challenges. The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo activities of analogs of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one, with a particular focus on their potential as anticancer agents. While direct biological data for the parent compound is limited in publicly available literature, this guide will delve into the structure-activity relationships (SAR) of closely related analogs, providing a framework for understanding the critical transition from laboratory assays to preclinical models.
From Benchtop to Bedside: The In Vitro Efficacy of Thieno[2,3-c]pyridine Analogs
Recent research has focused on the synthesis and in vitro evaluation of a series of diethyl 2-(2-(heterocyclic)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate analogs as potential anticancer agents.[1] These compounds have been screened against a panel of human cancer cell lines to determine their cytotoxic effects.
Unveiling Anticancer Potential: In Vitro Cytotoxicity
The primary method for assessing the in vitro anticancer activity of these analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A decrease in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.
A study screened a series of these thieno[2,3-c]pyridine derivatives against breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines.[1] The results, summarized in the table below, highlight two compounds, 6a and 6i , as particularly potent inhibitors of cancer cell growth.
| Compound ID | Heterocyclic Substituent | Cancer Cell Line | IC₅₀ (µM) |
| 6a | Piperidine | HSC3 | 14.5 |
| RKO | 24.4 | ||
| 6i | Thiomorpholine | HSC3 | 10.8 |
| T47D | 11.7 | ||
| RKO | 12.4 | ||
| MCF7 | 16.4 |
Table 1: In Vitro anticancer activity (IC₅₀ values) of selected thieno[2,3-c]pyridine analogs against various human cancer cell lines. Data sourced from[1].
Notably, both compounds 6a and 6i demonstrated no toxicity towards normal fibroblast cell lines (PDL), suggesting a degree of selectivity for cancer cells, a crucial attribute for any potential therapeutic agent.[1]
Delving into the Mechanism of Action: Hsp90 Inhibition and Cell Cycle Arrest
To understand how these compounds exert their anticancer effects, further mechanistic studies were conducted. It was discovered that these thieno[2,3-c]pyridine derivatives function as inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.
By inhibiting Hsp90, these compounds disrupt the cellular machinery that cancer cells rely on to proliferate. This disruption manifests as an arrest of the cell cycle in the G2 phase, as demonstrated by cell cycle analysis of HSC3 and RKO cells treated with compound 6i .[1] This G2 phase arrest prevents the cancer cells from proceeding to mitosis, ultimately inhibiting their division and growth.
The In Vivo Challenge: Translating In Vitro Potency to Preclinical Efficacy
While the in vitro data for the thieno[2,3-c]pyridine analogs is promising, the true test of a potential drug lies in its performance within a living system. Unfortunately, there is a scarcity of publicly available in vivo data for the aforementioned anticancer thieno[2,3-c]pyridine analogs. However, we can draw some insights from studies on the closely related thieno[2,3-b]pyridine scaffold to understand the potential hurdles and considerations in the transition from in vitro to in vivo evaluation.
A Glimpse into In Vivo Studies of a Related Scaffold
A study on a thieno[2,3-b]pyridine derivative in a mouse xenograft model of cancer reported that while there was an encouraging trend, the reduction in tumor size was not statistically significant.[2] This highlights a common challenge in drug development: potent in vitro activity does not always translate to robust in vivo efficacy.
Several factors can contribute to this discrepancy, including:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and persistence at the target site. A compound with poor oral bioavailability, rapid metabolism, or rapid clearance may not achieve a therapeutic concentration in the tumor tissue, regardless of its in vitro potency.
-
Pharmacodynamics (PD): The relationship between drug concentration and its pharmacological effect can be more complex in vivo. Factors such as protein binding, tissue penetration, and the tumor microenvironment can all influence the drug's ability to engage its target and elicit a response.
-
Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unforeseen adverse effects in a whole organism, limiting the dose that can be administered.
A pharmacokinetic study of a thieno[2,3-b]pyridine derivative in mice revealed a maximum plasma concentration (Cmax) of 0.087 µmol/L and a half-life of 4.11 hours following a single intraperitoneal injection of 10 mg/kg.[2] While this provides a snapshot of the compound's behavior, a comprehensive PK profile is necessary to optimize dosing regimens for efficacy studies.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reliability and reproducibility of the data presented, it is essential to adhere to standardized and validated experimental protocols.
In Vitro: The MTT Cell Viability Assay
The MTT assay is a widely accepted method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-c]pyridine analogs in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo: The Xenograft Mouse Model of Cancer
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line in vitro. On the day of implantation, harvest the cells and resuspend them in a suitable medium, often mixed with an extracellular matrix like Matrigel to support tumor growth.
-
Animal Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-10 million) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Compound Administration: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the thieno[2,3-c]pyridine analog via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Analyze the data to determine if there is a statistically significant difference in tumor growth between the treated and control groups.
Conclusion and Future Directions
The analogs of this compound, particularly the diethyl 2-(2-(heterocyclic)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate series, have demonstrated promising in vitro anticancer activity. Their mechanism of action through Hsp90 inhibition provides a solid rationale for their potential as therapeutic agents. However, the critical gap in our understanding lies in their in vivo efficacy and pharmacokinetic profiles.
To bridge this gap, future research must focus on:
-
Comprehensive In Vivo Studies: Evaluating the most potent in vitro candidates, such as compounds 6a and 6i , in robust xenograft models of relevant cancers.
-
Detailed Pharmacokinetic Profiling: Determining the ADME properties of these compounds to guide dose selection and formulation development.
-
Structure-Activity Relationship (SAR) for In Vivo Performance: Synthesizing and testing new analogs to optimize not only in vitro potency but also in vivo drug-like properties.
By systematically addressing these challenges, the scientific community can unlock the full therapeutic potential of the thieno[2,3-c]pyridine scaffold and pave the way for the development of novel and effective anticancer drugs.
References
Navigating the Thieno[2,3-c]pyridin-7-one Landscape: A Comparative Guide for Drug Discovery Professionals
For researchers, medicinal chemists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the thieno[2,3-c]pyridin-7-one core represents a promising, yet relatively uncharted, territory. This guide provides an in-depth analysis of the patent landscape, synthetic strategies, and therapeutic potential of thieno[2,3-c]pyridin-7-one compounds, offering a comparative perspective against related thienopyridine isomers to inform and accelerate drug discovery programs.
Introduction to the Thieno[2,3-c]pyridin-7-one Scaffold
The thieno[2,3-c]pyridin-7-one scaffold, a fused bicyclic heterocycle, presents a unique three-dimensional architecture and electronic distribution that make it an attractive starting point for the design of novel therapeutics. Its rigid structure provides a defined orientation for substituent groups to interact with biological targets, while the presence of nitrogen, sulfur, and a lactam moiety offers multiple points for hydrogen bonding and other non-covalent interactions. While the broader class of thienopyridines has seen significant investigation, particularly as antiplatelet agents, the specific thieno[2,3-c]pyridin-7-one isomer remains a frontier for therapeutic innovation.[1]
Patent Landscape Analysis: A Focus on Kinase Inhibition
A comprehensive analysis of the patent landscape reveals that while specific claims for thieno[2,3-c]pyridin-7-one are not abundant, the broader thienopyridine class is heavily patented, with a strong focus on the inhibition of protein kinases. This suggests a significant therapeutic potential for thieno[2,3-c]pyridin-7-one derivatives in oncology, inflammation, and other kinase-driven pathologies.
Key patenting trends in the broader thienopyridine space include:
-
Diverse Kinase Targets: Patents and scientific literature highlight the activity of thienopyridine derivatives against a range of kinases, including ERK, c-Src, and Pim-1, underscoring the versatility of the scaffold in targeting different signaling pathways.
-
Isomeric Diversification: Significant patent activity exists around various thienopyridine isomers, such as thieno[3,2-c]pyridines and thieno[2,3-b]pyridines, often with claims directed towards their synthesis and application as kinase inhibitors.
-
Therapeutic Focus on Oncology and Inflammation: A majority of patents for thienopyridine-based kinase inhibitors are aimed at the treatment of various cancers and inflammatory disorders.
A notable example in a structurally related class is the patent for thieno[2,3-c]pyrrol-4-one derivatives as ERK inhibitors, which demonstrates the potential of this fused ring system to target key components of the MAPK signaling pathway, a critical regulator of cell proliferation and survival.
Comparative Analysis of Thienopyridine-Based Kinase Inhibitors
To provide a clearer picture of the potential of the thieno[2,3-c]pyridin-7-one scaffold, a comparative analysis of reported thienopyridine-based kinase inhibitors is presented below. This data, compiled from scientific literature and patent filings, showcases the potency and selectivity that can be achieved with this class of compounds.
| Compound Class | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| Thieno[2,3-b]pyridine | c-Src | 1 - 100 | 3-amino substitution | |
| Thieno[3,2-b]pyridine | VEGFR2 | <50 | Varied substitution patterns | |
| Thieno[2,3-d]pyrimidine | Pim-1 | 10 - 50 | 2,4-disubstitution | |
| Thieno[2,3-c]pyridine | Hsp90 | 10,800 (for derivative 6i) | 2-carboxamide side chain | [2] |
This comparative data highlights the potential for thieno[2,3-c]pyridin-7-one derivatives to be developed as potent and selective kinase inhibitors. The observed activity of the related thieno[2,3-c]pyridine scaffold against Hsp90, a critical chaperone protein for many kinases, further strengthens this hypothesis.
Synthetic Strategies: Accessing the Thieno[2,3-c]pyridin-7-one Core
The synthesis of the thieno[2,3-c]pyridin-7-one scaffold can be approached through several synthetic routes, with the Gewald reaction being a cornerstone for the construction of the crucial 2-aminothiophene intermediate.[3] This versatile multicomponent reaction allows for the efficient assembly of highly functionalized thiophenes from simple starting materials.
Figure 1: General synthetic approach to the thieno[2,3-c]pyridin-7-one scaffold via the Gewald reaction.
Experimental Protocol: Synthesis of a Thieno[2,3-c]pyridine Derivative as an Hsp90 Inhibitor
The following protocol is adapted from the synthesis of thieno[2,3-c]pyridine derivatives reported as Hsp90 inhibitors and serves as a representative example of how to access this scaffold.[2]
Step 1: Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (3)
-
To a solution of ethyl 4-oxo-piperidine-1-carboxylate (1) and ethyl cyanoacetate (2) in ethanol, add elemental sulfur.
-
Add a catalytic amount of a suitable base (e.g., morpholine or triethylamine) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Step 2: Synthesis of Diethyl 2-(2-chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (4)
-
Dissolve the 2-aminothiophene intermediate (3) in a suitable solvent such as dichloromethane.
-
Add triethylamine to the solution.
-
Cool the reaction mixture in an ice bath and add chloroacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain the crude product.
Step 3: Synthesis of Diethyl 2-(2-(4-substituted-piperazin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (6a-k)
-
Dissolve the chloroacetylated intermediate (4) in a suitable solvent such as tetrahydrofuran.
-
Add the desired substituted piperazine and a base such as potassium carbonate.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the final thieno[2,3-c]pyridine derivative.
Figure 2: Step-by-step workflow for the synthesis of a thieno[2,3-c]pyridine derivative.
Biological Evaluation: A Focus on Anticancer Activity
Recent studies have demonstrated the potential of thieno[2,3-c]pyridine derivatives as anticancer agents. For instance, a series of 2-carboxamide derivatives of the thieno[2,3-c]pyridine scaffold were synthesized and evaluated for their inhibitory activity against Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins, including many kinases.[2]
One of the synthesized compounds, 6i , exhibited potent anticancer activity against several cancer cell lines with the following IC50 values:[4]
-
HSC3 (Head and Neck Cancer): 10.8 µM
-
T47D (Breast Cancer): 11.7 µM
-
RKO (Colorectal Cancer): 12.4 µM
These findings underscore the potential of the thieno[2,3-c]pyridin-7-one scaffold and its derivatives as a promising avenue for the development of novel anticancer therapeutics. The mechanism of action, in this case, is attributed to the inhibition of Hsp90, leading to the degradation of its client proteins and subsequent cell cycle arrest and apoptosis.
Future Directions and Opportunities
The patent landscape and scientific literature suggest that the thieno[2,3-c]pyridin-7-one scaffold is a relatively underexplored area with significant potential for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. Key opportunities for future research and development include:
-
Systematic Exploration of the Chemical Space: A thorough investigation of the structure-activity relationships (SAR) around the thieno[2,3-c]pyridin-7-one core is warranted. This includes exploring various substituents at different positions of the bicyclic system to optimize potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution and Mechanism of Action Studies: For newly synthesized derivatives, comprehensive biological evaluation is crucial to identify their specific molecular targets and elucidate their mechanisms of action.
-
Filing of Composition of Matter Patents: As novel and potent thieno[2,3-c]pyridin-7-one derivatives are identified, securing intellectual property through composition of matter patents will be critical for commercial development.
Conclusion
The thieno[2,3-c]pyridin-7-one scaffold represents a promising frontier in drug discovery. While the existing patent landscape is more developed for the broader thienopyridine class, the demonstrated potential of related structures as potent kinase inhibitors, coupled with recent findings on the anticancer activity of thieno[2,3-c]pyridine derivatives, provides a strong rationale for the focused exploration of this unique heterocyclic system. By leveraging established synthetic methodologies and a targeted approach to biological evaluation, researchers can unlock the full therapeutic potential of this intriguing scaffold.
References
Safety Operating Guide
Operational and Disposal Guide: 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS No. 960289-03-6). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.
Hazard Assessment and Chemical Profile
Before handling this compound, a thorough understanding of its chemical properties and associated hazards is essential. This compound is a halogenated heterocyclic compound. Its hazard profile, according to the Globally Harmonized System (GHS), necessitates careful handling to avoid exposure.[1][2]
The primary risks associated with this solid compound are irritation to the skin, eyes, and respiratory tract.[1][2][3] The formation of dust must be strictly avoided, as inhalation is a primary route of exposure.[2][4]
Table 1: Chemical and Hazard Identification | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one | PubChem[1] | | CAS Number | 960289-03-6 | PubChem, Apollo Scientific[1][5] | | Molecular Formula | C₇H₆BrNOS | PubChem, Angene Chemical[1][2] | | Molecular Weight | 232.10 g/mol | PubChem[1] | | GHS Pictogram |
| PubChem[1] | | Signal Word | Warning | Angene Chemical[2] | | Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem, Angene Chemical[1][2] | | Incompatible Materials | Strong oxidizing agents, Strong bases, Strong reducing agents | Fisher Scientific[4] |
Regulatory Framework for Hazardous Waste Disposal
The disposal of laboratory chemical waste is governed by stringent regulations to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[6][7] This regulation mandates a "cradle-to-grave" management system for hazardous waste.
All procedures described herein are designed to comply with RCRA standards. However, laboratories must always consult and adhere to the specific guidelines set forth by their institution's Environmental Health and Safety (EHS) department, as well as state and local regulations, which may be more restrictive.
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat must be worn and kept buttoned. Ensure full coverage of arms.
-
Respiratory Protection: If there is a risk of generating dust or if working outside of a certified chemical fume hood, a NIOSH-approved particulate respirator is required.
Causality: The selection of this PPE is directly correlated with the compound's GHS hazard statements. Gloves and a lab coat prevent skin contact (H315), safety glasses protect against serious eye irritation (H319), and respiratory protection mitigates the risk of respiratory tract irritation from airborne particles (H335).[1][2]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or if dust has become airborne, evacuate the laboratory and contact your institution's EHS department immediately.
-
Don PPE: Before cleanup, don the appropriate PPE as described in Section 3.
-
Contain the Spill: For a solid spill, gently cover it with a dry, inert absorbent material like sand or vermiculite. Do not use water , as this may create a solution that is harder to contain.
-
Collect the Material: Without creating dust, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Use tools that will not generate sparks.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Package and Label Waste: Securely close and label the waste container as "Hazardous Waste" with the full chemical name and an indication that it contains spill debris.
-
Seek Medical Attention: If exposure occurs, wash the affected skin area with soap and plenty of water.[2] For eye contact, rinse cautiously with water for at least 15 minutes.[2] Report the exposure to your supervisor and seek medical attention as required, bringing the Safety Data Sheet (SDS) for the compound.
Waste Accumulation and Storage
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions.[6][8]
Protocol for Waste Accumulation:
-
Designate a Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA within the laboratory where it was generated.[8][9] This area should be under the control of laboratory personnel, away from heat sources, and clearly marked.[6][8]
-
Use Appropriate Containers: Waste must be collected in a container that is chemically compatible with the compound and in good condition with a secure, leak-proof lid.[7] Plastic containers are often preferred.[9]
-
Segregate Waste: Store waste containers of this compound away from incompatible materials, especially strong bases, oxidizers, and reducing agents.[4][8]
-
Keep Containers Closed: Waste containers must remain closed at all times except when adding waste.[9]
-
Properly Label Containers: As soon as the first drop of waste is added, the container must be labeled. The label must include:
Step-by-Step Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste facility. Laboratory personnel are responsible for the safe and compliant collection, packaging, and handover of the waste.
-
Waste Characterization: This compound is classified as hazardous due to its irritant properties.[1][2] It does not meet the criteria for drain or regular trash disposal.[10]
-
Collection: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes), into a properly labeled hazardous waste container as described in Section 5.
-
Request Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[8]
-
Final Disposal Method: The EHS department will ensure the waste is transported to a licensed facility. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[6] This process is designed to destroy the organic structure and manage the resulting acid gases (like hydrogen bromide) in a compliant manner.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of the compound.
References
- 1. 2-Bromo-5,6-dihydrothieno(2,3-c)pyridin-7(4H)-one | C7H6BrNOS | CID 51341932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. needle.tube [needle.tube]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
